molecular formula C19H20O3 B588333 (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine CAS No. 227289-51-2

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Cat. No.: B588333
CAS No.: 227289-51-2
M. Wt: 296.366
InChI Key: WNMSDVNIAXMQRI-MOPGFXCFSA-N
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Description

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a useful research compound. Its molecular formula is C19H20O3 and its molecular weight is 296.366. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSDVNIAXMQRI-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the diarylheptanoid (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary identified natural source of this compound is the seeds of Alpinia blepharocalyx K.Schum., a plant belonging to the Zingiberaceae (ginger) family.[1][2][3] This plant has a history of use in traditional Chinese medicine for treating stomach disorders.[1][2][3] While the compound's name suggests a potential origin from the Centrolobium genus, current scientific literature predominantly points to Alpinia blepharocalyx as the confirmed botanical source.

Isolation and Extraction Methodology

General Extraction Protocol

This compound, along with other diarylheptanoids, has been successfully isolated from the seeds of Alpinia blepharocalyx. The foundational step involves the preparation of a 95% ethanolic extract of the plant material.[1][2][3]

Detailed Experimental Protocol

While a highly detailed, step-by-step protocol for the specific isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from studies on related compounds from Alpinia blepharocalyx. The process typically involves the following key stages:

  • Extraction: The dried and powdered seeds of Alpinia blepharocalyx are subjected to exhaustive extraction with 95% ethanol at room temperature.

  • Fractionation: The resulting crude ethanolic extract is then partitioned to separate compounds based on their polarity. An ether fraction of the ethanolic extract has been shown to contain the diarylheptanoids of interest.[1][2][3]

  • Chromatographic Separation: The ether fraction is further subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process often includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions with increasing polarity.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions containing compounds with similar polarities.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients), to yield the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

A visual representation of a general experimental workflow for the isolation of diarylheptanoids is provided below.

G plant_material Dried Seeds of Alpinia blepharocalyx extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning (Ether Fraction) crude_extract->fractionation ether_fraction Ether Fraction fractionation->ether_fraction column_chromatography Column Chromatography ether_fraction->column_chromatography fractions Separated Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the available literature regarding the yield of this compound from Alpinia blepharocalyx seeds. Further studies are required to determine the concentration of this compound in its natural source.

Biological Activities and Signaling Pathways

Extracts of Alpinia blepharocalyx containing this compound have demonstrated notable biological activities, including hepatoprotective and antiproliferative effects.[1][2][3] Many diarylheptanoids isolated from this plant have been evaluated for their in vitro nitric oxide (NO) inhibitory and antiproliferative activities.[1][2][3]

While the specific signaling pathways modulated by this compound have not been definitively elucidated, research on structurally related diarylheptanoids provides insights into their potential mechanisms of action, particularly in the context of cancer.

Antiproliferative Activity and Associated Signaling Pathways

Studies on other diarylheptanoids have suggested their involvement in key cancer-related signaling pathways:

  • shh-Gli-FoxM1 Pathway: Certain diarylheptanoids from Alpinia officinarum and Alnus japonica have been shown to suppress the proliferation of pancreatic cancer cells by modulating the Sonic hedgehog (shh)-Gli-FoxM1 signaling cascade.

  • DNA Damage Signaling Pathway (ATR/CHK1): Diarylheptanoids isolated from Zingiber officinale (ginger) have been linked to anti-tumor activity through the modulation of the Ataxia Telangiectasia and Rad3-related protein (ATR)/Checkpoint Kinase 1 (CHK1) pathway, which is a critical component of the DNA damage response.

Below are diagrams illustrating these potential signaling pathways.

G cluster_shh shh-Gli-FoxM1 Pathway Diarylheptanoids (3S,7S)-5,6-dehydro-4''-de-O- methylcentrolobine (Putative) shh shh Diarylheptanoids->shh Inhibits Gli Gli shh->Gli FoxM1 FoxM1 Gli->FoxM1 Proliferation Cell Proliferation FoxM1->Proliferation

Putative inhibition of the shh-Gli-FoxM1 signaling pathway by diarylheptanoids.

G cluster_atr ATR/CHK1 DNA Damage Response Pathway Diarylheptanoids (3S,7S)-5,6-dehydro-4''-de-O- methylcentrolobine (Putative) ATR ATR Diarylheptanoids->ATR Modulates CHK1 CHK1 ATR->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle

Putative modulation of the ATR/CHK1 signaling pathway by diarylheptanoids.
Nitric Oxide (NO) Inhibitory Activity

The inhibitory effect on nitric oxide production suggests potential anti-inflammatory properties for this compound and related compounds, as excessive NO production is implicated in inflammatory processes. However, specific quantitative data (e.g., IC50 values) for this activity are not yet available for this particular compound.

Summary of Quantitative Data

As of the current literature review, specific quantitative data for the yield and biological activities of this compound are limited. The following table summarizes the available information for related compounds from Alpinia blepharocalyx.

Compound/ExtractActivityCell LineMeasurementValue
Neocalyxin AAntiproliferativeHuman HT-1080 fibrosarcomaED5010.7 µM
Neocalyxin AAntiproliferativeMurine colon 26-L5 carcinomaED50>100 µM

This table will be updated as more specific data for this compound becomes available.

Conclusion and Future Directions

This compound is a promising natural product isolated from the seeds of Alpinia blepharocalyx. While its presence has been confirmed, further research is needed to establish a detailed and optimized isolation protocol and to quantify its yield from the natural source. The preliminary indications of its biological activities, particularly its potential antiproliferative and anti-inflammatory effects, warrant more in-depth studies to elucidate its precise mechanisms of action and to evaluate its therapeutic potential. Future investigations should focus on obtaining specific bioactivity data for this compound and exploring its effects on the signaling pathways identified for other diarylheptanoids.

References

Isolation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine from Alpinia blepharocalyx: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of the diarylheptanoid (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine from the seeds of Alpinia blepharocalyx. Diarylheptanoids from the genus Alpinia have garnered significant interest for their diverse pharmacological activities. This document provides a comprehensive overview of a representative experimental protocol for the extraction, fractionation, and purification of this class of compounds. Furthermore, it explores the potential molecular mechanisms of action by visualizing key signaling pathways, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, which are known to be modulated by related natural products. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Alpinia blepharocalyx K. Schum., a plant belonging to the Zingiberaceae family, is a rich source of bioactive secondary metabolites, particularly diarylheptanoids. These compounds are characterized by a C6-C7-C6 skeleton and have been reported to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antiproliferative effects. Among the numerous diarylheptanoids isolated from this plant, this compound has been identified as a notable constituent.

The isolation and structural elucidation of such natural products are pivotal for further pharmacological investigation and potential therapeutic development. This guide provides an in-depth look at the methodologies involved in isolating this specific compound, along with a summary of its known properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
CAS Number 227289-51-2
1H NMR Data Data not available in public domain
13C NMR Data Data not available in public domain
Mass Spectrometry Data Data not available in public domain

Experimental Protocols

The following is a representative, detailed protocol for the isolation of diarylheptanoids from Alpinia species, which can be adapted for the specific isolation of this compound from the seeds of Alpinia blepharocalyx.

Plant Material

Seeds of Alpinia blepharocalyx are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction
  • The air-dried and powdered seeds of Alpinia blepharocalyx are subjected to extraction with 95% ethanol at room temperature.

  • The extraction is typically carried out for a period of 72 hours with occasional agitation.

  • The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Fractionation
  • The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

  • Typically, the extract is partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • Each fraction is concentrated under reduced pressure to yield the respective n-hexane, ethyl acetate, and n-butanol fractions. Diarylheptanoids are often enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions from column chromatography are further purified by preparative HPLC.

    • A C18 reversed-phase column is typically used.

    • The mobile phase often consists of a gradient of methanol and water, or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peaks corresponding to the target compound are collected.

Structural Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Visualization of Methodologies and Pathways

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Alpinia blepharocalyx Seeds Grinding Grinding to Powder Plant_Material->Grinding Ethanolic_Extraction 95% Ethanol Extraction Grinding->Ethanolic_Extraction Crude_Extract Crude Ethanolic Extract Ethanolic_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src RAS RAS PLCg->RAS Akt Akt PI3K->Akt Src->RAS Diarylheptanoid This compound Diarylheptanoid->VEGFR2 Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Diarylheptanoid This compound Diarylheptanoid->Akt Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

An In-Depth Technical Guide to (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine (CAS Number: 227289-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine, assigned CAS number 227289-51-2, is a naturally occurring diarylheptanoid. This compound has been isolated from the seeds of Alpinia blepharocalyx, a plant utilized in traditional medicine.[1] As a member of the diarylheptanoid class, it is of interest to the scientific community for its potential biological activities, which are characteristic of this group of natural products, including antiproliferative and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and a plausible signaling pathway for this compound based on current scientific literature.

Chemical and Physical Properties

This compound is a phenolic compound with a molecular formula of C₁₉H₂₀O₃ and a molecular weight of 296.36 g/mol . While detailed experimental data on its physical properties are scarce, the following table summarizes its key chemical identifiers and known characteristics.

PropertyValueSource
CAS Number 227289-51-2General
Molecular Formula C₁₉H₂₀O₃General
Molecular Weight 296.36 g/mol General
IUPAC Name 4-[(2S,6S)-6-(4-hydroxyphenethyl)-5,6-dihydro-2H-pyran-2-yl]phenolInferred
Class Diarylheptanoid, Natural Phenol[1]
Natural Source Seeds of Alpinia blepharocalyx[1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Stability Stable under recommended storage conditions.Inferred
InChI Key Not available in searched literature

Experimental Protocols

Isolation and Purification

While the definitive, detailed protocol for the isolation of this compound is embedded within broader phytochemical studies of Alpinia blepharocalyx, a general methodology can be inferred from the available literature. The process typically involves the following steps[3][4][5]:

  • Extraction: The dried and powdered seeds of Alpinia blepharocalyx are subjected to solvent extraction, commonly with 95% ethanol (EtOH), to yield a crude extract.

  • Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as ether, to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are subjected to a series of chromatographic separations. This multi-step process often includes:

    • Column Chromatography: Using stationary phases like Sephadex LH-20, silica gel, and octadecylsilyl (ODS) silica gel.

    • Preparative Thin-Layer Chromatography (TLC): Both normal- and reversed-phase preparative TLC are employed for further purification of sub-fractions.

  • Final Purification: The final purification of the target compound is typically achieved through repeated chromatographic steps until a pure sample is obtained, as confirmed by analytical techniques.

The following diagram illustrates a generalized workflow for the isolation of diarylheptanoids from a plant source.

G Generalized Isolation Workflow plant_material Dried Plant Material (e.g., Seeds of Alpinia blepharocalyx) extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction fractionation Solvent Partitioning (e.g., with Ether) extraction->fractionation column_chromatography Column Chromatography (Sephadex, Silica, ODS) fractionation->column_chromatography prep_tlc Preparative TLC (Normal and Reversed-Phase) column_chromatography->prep_tlc pure_compound This compound prep_tlc->pure_compound

Caption: Generalized workflow for isolating diarylheptanoids.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Biological Activity and Potential Mechanism of Action

Antiproliferative Activity

Studies on the extracts of Alpinia blepharocalyx seeds have demonstrated significant antiproliferative activity against various cancer cell lines, including human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[2] Numerous diarylheptanoids isolated from this plant have shown potent, concentration-dependent inhibition of cancer cell growth.[2][5]

Anti-inflammatory Activity

Diarylheptanoids from the Alpinia genus are known to possess anti-inflammatory properties.[1] While the specific activity of this compound has not been detailed, related compounds from Alpinia blepharocalyx have been shown to inhibit nitric oxide (NO) production in endotoxin-activated murine macrophages.[1] Inhibition of NO is a key target in the modulation of inflammatory responses.

Postulated Signaling Pathway of Antiproliferative Action

Although a specific signaling pathway for this compound has not been elucidated, the mechanism of action for other bioactive diarylheptanoids from the Alpinia genus provides a plausible model. One such proposed mechanism involves the induction of oxidative stress within cancer cells, leading to apoptosis.[6]

This hypothetical pathway can be visualized as follows:

G Postulated Antiproliferative Signaling Pathway compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mmp Loss of Mitochondrial Membrane Potential (MMP) ros->mmp apoptosis Apoptosis mmp->apoptosis

Caption: Hypothetical antiproliferative signaling pathway.

In this model, the diarylheptanoid acts as a pro-oxidant, leading to an increase in intracellular reactive oxygen species (ROS).[6] This oxidative stress disrupts mitochondrial function, causing a loss of mitochondrial membrane potential.[6] The dissipation of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, ultimately leading to programmed cell death of the cancer cell.

Conclusion

This compound is a diarylheptanoid of interest due to its natural origin and the known biological activities of its chemical class. While current research points towards its potential as an antiproliferative and anti-inflammatory agent, further studies are required to fully characterize its physicochemical properties, delineate its specific mechanisms of action, and evaluate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and medicinal value of this natural compound.

References

Elucidation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, a novel diarylheptanoid isolated from the seeds of Alpinia blepharocalyx. This document details the general experimental protocols for the isolation and characterization of such compounds, presents the structural information, and offers a workflow for its structure determination.

Introduction

This compound is a phenolic compound belonging to the diarylheptanoid class of natural products. It was first reported as one of 32 novel diarylheptanoids isolated from an ethanolic extract of the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine. The molecular formula of the compound is C₁₉H₂₀O₃, and its molecular weight is 296.36 g/mol . The unique structural features of this and related compounds from Alpinia blepharocalyx have garnered interest for their potential biological activities.

Physicochemical Data

While the specific quantitative spectroscopic data for this compound is not publicly available in detail, the following table summarizes the key physicochemical properties.

PropertyValue
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
CAS Number 227289-51-2
Class Diarylheptanoid, Phenol
Source Seeds of Alpinia blepharocalyx
Stereochemistry (3S, 7S)

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and structure elucidation of diarylheptanoids from Alpinia blepharocalyx, which are applicable to this compound.

Plant Material and Extraction

Dried and powdered seeds of Alpinia blepharocalyx are typically extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude ethanolic extract is generally subjected to a series of chromatographic techniques to isolate the individual compounds. A typical isolation workflow is as follows:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, diethyl ether, and ethyl acetate, to yield different fractions. Diarylheptanoids are often found in the ether and ethyl acetate fractions.

  • Column Chromatography: The active fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography containing mixtures of compounds are further purified by preparative HPLC on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compounds.

Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C-NMR: Provides information about the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

Structure and Workflow Diagrams

The following diagrams illustrate the chemical structure of this compound and the general workflow for its structure elucidation.

structure_elucidation_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_structure Final Structure plant Alpinia blepharocalyx Seeds extract 95% EtOH Extract plant->extract fractions Solvent Partitioning (Hexane, Ether, EtOAc) extract->fractions cc Silica Gel Column Chromatography fractions->cc hplc Preparative HPLC cc->hplc ms Mass Spectrometry (HR-MS) hplc->ms nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr optical Optical Rotation hplc->optical final_structure This compound ms->final_structure nmr->final_structure optical->final_structure

Uncharted Territory: An Investigative Guide to the Potential Antimycobacterial Properties of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical whitepaper addresses the current state of knowledge regarding the antimycobacterial properties of the natural product (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine. Despite a comprehensive review of scientific literature, no specific studies detailing the direct antimycobacterial activity, including minimum inhibitory concentrations (MICs) or mechanisms of action against Mycobacterium tuberculosis or other mycobacterial species, have been identified for this compound.

This compound is a known diarylheptanoid isolated from the seeds of Alpinia blepharocalyx, a plant used in traditional Chinese medicine. While research has confirmed its existence and isolation, its bioactivity profile remains largely unexplored in the context of mycobacterial infections. Existing studies on related compounds from the Alpinia genus have demonstrated a range of biological effects, including anti-inflammatory and antiproliferative activities, suggesting that this class of molecules is pharmacologically active and warrants further investigation.

Given the absence of direct data, this guide will pivot to provide a comprehensive, generalized framework for assessing the antimycobacterial potential of a novel natural product, such as this compound. The methodologies outlined below are standard in the field and provide a robust starting point for researchers seeking to investigate this compound's efficacy.

Data Presentation: A Template for Future Findings

As no quantitative data is currently available, the following table serves as a standardized template for the presentation of potential future findings from antimycobacterial and cytotoxicity assays. This structure allows for clear and concise comparison of the compound's activity against various mycobacterial strains and its selectivity.

Compound Mycobacterial Strain MIC (μg/mL) MIC (µM) Cell Line IC50 (μg/mL) IC50 (µM) Selectivity Index (SI = IC50/MIC)
This compoundM. tuberculosis H37RvDataDataVeroDataDataData
This compoundM. bovis BCGDataDataHepG2DataDataData
This compoundMDR-M. tuberculosisDataDataTHP-1DataDataData
Isoniazid (Control)M. tuberculosis H37RvDataDataVeroDataDataData
Rifampicin (Control)M. tuberculosis H37RvDataDataVeroDataDataData

Experimental Protocols: A Roadmap for Investigation

The following protocols describe standard methodologies for determining the in vitro antimycobacterial activity and cytotoxicity of a test compound.

Determination of Minimum Inhibitory Concentration (MIC)

A widely used and validated method for determining the MIC of a compound against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).

a. Mycobacterial Culture Preparation:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Cultures are incubated at 37°C with shaking until they reach the mid-log phase (an optical density at 600 nm of 0.4-0.6).

  • The bacterial suspension is then diluted in fresh Middlebrook 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

b. Microplate Assay:

  • The test compound, this compound, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Serial two-fold dilutions of the compound are prepared in a 96-well microplate using Middlebrook 7H9 broth, typically covering a concentration range of 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Standard antimycobacterial drugs (e.g., isoniazid, rifampicin) are included as positive controls, and wells containing only broth and cells (no compound) serve as negative controls.

  • 100 µL of the diluted mycobacterial suspension is added to each well, bringing the total volume to 200 µL.

  • The microplate is sealed and incubated at 37°C for 7 days.

c. Alamar Blue Addition and Reading:

  • After the initial incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.

  • The plate is re-incubated at 37°C for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (IC50 Determination)

To assess the selectivity of the compound, its toxicity against a mammalian cell line (e.g., Vero, an African green monkey kidney epithelial cell line) is determined using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

  • Vero cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

b. Compound Treatment:

  • Serial dilutions of this compound are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the compound.

  • The plate is incubated for 48-72 hours at 37°C with 5% CO2.

c. MTT Assay and Measurement:

  • After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the general workflow for screening a natural product for potential antimycobacterial activity.

G A Isolation of This compound from Alpinia blepharocalyx B Stock Solution Preparation (in DMSO) A->B C MIC Determination (MABA Assay) vs. M. tuberculosis H37Rv B->C D MIC Determination vs. Drug-Resistant Strains (e.g., MDR-TB) C->D If MIC is promising E Cytotoxicity Assay (e.g., MTT on Vero cells) Determine IC50 C->E If MIC is promising F Calculate Selectivity Index (SI) D->F E->F G Time-Kill Kinetics Assay F->G If SI is favorable H Target Identification Studies (e.g., Whole Genome Sequencing of resistant mutants) F->H I Inhibition of Mycobacterial Cell Wall Synthesis F->I

Caption: Workflow for antimycobacterial screening of a natural product.

Concluding Remarks and Future Directions

The diarylheptanoid this compound remains an enigmatic molecule within the landscape of antimycobacterial research. Its structural relatives and plant origin suggest a potential for bioactivity that is yet to be explored. The urgent need for novel antimycobacterial agents, particularly those with new mechanisms of action effective against drug-resistant strains, underscores the importance of investigating promising natural products like this one.

The experimental framework provided in this guide offers a clear and standardized path for researchers to undertake a thorough investigation of its potential. Should this compound demonstrate significant and selective antimycobacterial activity, subsequent studies would be warranted to elucidate its mechanism of action, which could involve targeting known pathways such as cell wall biosynthesis, or revealing entirely new vulnerabilities in Mycobacterium tuberculosis. This whitepaper serves as a call to action for the scientific community to explore the antimycobacterial potential of this uninvestigated natural product.

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine molecular formula C19H20O3

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₉H₂₀O₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge on (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine, a diarylheptanoid natural product. This document details its physicochemical properties, biological activities with available quantitative data, and relevant experimental methodologies.

Physicochemical Properties

This compound is a natural compound isolated from the seeds of Alpinia blepharocalyx. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₀O₃
Molecular Weight 296.36 g/mol
CAS Number 227289-51-2
Class Diarylheptanoid

Biological Activity

This compound has been evaluated for its cytotoxic effects against cancer cell lines. The available quantitative data for its antiproliferative activity is presented below.

Cell LineActivityED₅₀ (µM)ControlControl ED₅₀ (µM)Reference
Colon26-L5 (Murine Colon Carcinoma)Cytotoxic>1005-FU0.53[1]
HT1080 (Human Fibrosarcoma)Cytotoxic79.45-FU8.0[1]

5-FU: 5-Fluorouracil

Research on other diarylheptanoids isolated from Alpinia blepharocalyx suggests that these compounds may also possess nitric oxide (NO) inhibitory activities. However, specific quantitative data for this compound's NO inhibition is not currently available in the reviewed literature.

Experimental Protocols

The following sections detail the general methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds from Alpinia species.

Isolation from Alpinia blepharocalyx

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process.

G start Dried Seeds of Alpinia blepharocalyx extraction Extraction with 95% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partition with Diethyl Ether concentration->partition ether_layer Ether Soluble Fraction partition->ether_layer chromatography1 Silica Gel Column Chromatography ether_layer->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Preparative HPLC fractionation->chromatography2 isolation Isolation of this compound chromatography2->isolation G start Seed Cancer Cells in 96-well Plates treatment Add Test Compound at Various Concentrations start->treatment incubation Incubate for a Defined Period (e.g., 48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals (e.g., with DMSO) formazan_incubation->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement calculation Calculate Cell Viability and ED50 measurement->calculation G start Seed RAW 264.7 Cells in 96-well Plates pretreatment Pre-treat with Test Compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_reaction Mix Supernatant with Griess Reagent supernatant_collection->griess_reaction measurement Measure Absorbance at ~540 nm griess_reaction->measurement calculation Calculate Nitrite Concentration and % Inhibition measurement->calculation

References

literature review of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

This technical guide provides a comprehensive , a diarylheptanoid isolated from the seeds of Alpinia blepharocalyx.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action.

Core Compound Information

This compound is a natural product belonging to the diarylheptanoid class of compounds.[1][2] It has been isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae), a plant used in traditional Chinese medicine for stomach disorders.[1][2][3][4]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₀O₃[5][6]
Molecular Weight296.36 g/mol
CAS Number227289-51-2
ClassDiarylheptanoid, Phenol[1]

Biological Activity

Research into the biological effects of compounds from Alpinia blepharocalyx has revealed significant bioactivities, including antiproliferative and anti-inflammatory effects.[7][8][9][10] this compound has been evaluated for its cytotoxic activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines.

Quantitative Data

The antiproliferative effects of this compound are summarized below.

Table 2: Cytotoxicity Data

Cell LineActivityED₅₀ (µmol/L)ControlControl ED₅₀ (µmol/L)Reference
Murine Colon 26-L5 CarcinomaCytotoxic> 1005-Fluorouracil0.53Encyclopedia of TCM
Human HT-1080 FibrosarcomaCytotoxic79.45-Fluorouracil8.0Encyclopedia of TCM

Potential Mechanism of Action: Anti-inflammatory Pathway

Several diarylheptanoids isolated from Alpinia blepharocalyx have demonstrated inhibitory effects on nitric oxide (NO) production in endotoxin-activated murine macrophages.[1][7][11] While direct evidence for this compound is pending, this is a plausible mechanism of action for its potential anti-inflammatory activity. The pathway typically involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of NO during inflammation. The expression of iNOS is often controlled by the NF-κB signaling pathway.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_complex p65 p50 IκB IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_p65 p65 NFkB_p50 p50 Active_NFkB p65 p50 NFkB_complex->Active_NFkB Releases iNOS_Gene iNOS Gene Active_NFkB->iNOS_Gene Translocates & Binds Compound (3S,7S)-5,6-dehydro-4''- de-O-methylcentrolobine Compound->IKK Inhibits (Proposed) iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide (NO) (Inflammation) iNOS_Protein->NO_Production Catalyzes

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Protocols

Detailed experimental procedures for the isolation and biological evaluation of this compound are crucial for reproducibility and further research. The following protocols are synthesized from methodologies reported for diarylheptanoids from Alpinia blepharocalyx.

Isolation Protocol

The isolation of diarylheptanoids from Alpinia blepharocalyx seeds typically involves solvent extraction followed by multi-step chromatographic separation.

Isolation_Workflow Start Dried Seeds of Alpinia blepharocalyx Extraction Maceration with 95% EtOH Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude EtOH Extract Filtration->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, Ether) Crude_Extract->Partition Fractions Hexane, Ether, and Residual Fractions Partition->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom Process active fractions Subfractions Sub-fractions Column_Chrom->Subfractions HPLC Preparative HPLC (ODS Column) Subfractions->HPLC End Pure (3S,7S)-5,6-dehydro-4''- de-O-methylcentrolobine HPLC->End

Caption: General workflow for the isolation of the target compound.

1. Plant Material and Extraction:

  • Dried and powdered seeds of Alpinia blepharocalyx are extracted with 95% ethanol at room temperature.[9]

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.[4]

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and diethyl ether, to separate compounds based on their polarity.[4] The antiproliferative activity is typically concentrated in the ether and residual fractions.[4]

3. Chromatographic Separation:

  • The bioactive fraction (e.g., ether fraction) is subjected to silica gel column chromatography.

  • Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

  • Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., ODS).

  • The mobile phase is typically a mixture of methanol and water or acetonitrile and water.

  • The structure of the purified compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[12]

Antiproliferative Activity Assay Protocol

The cytotoxicity of the compound is commonly assessed using a colorimetric assay such as the MTT assay.

1. Cell Culture:

  • Human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (10%) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, then diluted with medium). A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • The cells are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Measurement (MTT Assay):

  • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The ED₅₀ (effective dose for 50% inhibition) value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Summary and Future Directions

This compound is a diarylheptanoid from Alpinia blepharocalyx with documented, albeit moderate, cytotoxic activity against cancer cell lines. The broader class of diarylheptanoids from this plant exhibits promising antiproliferative and anti-inflammatory properties, suggesting potential therapeutic value.

Future research should focus on:

  • Confirming the NO inhibitory activity of this specific compound and elucidating the precise molecular targets within the NF-κB pathway.

  • Expanding the cytotoxicity screening to a wider panel of cancer cell lines to identify potential selective activity.

  • Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models of cancer and inflammation.

  • Investigating the pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a foundational overview for researchers interested in the further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note and Protocol: HPLC Purification of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a diarylheptanoid, a class of natural products exhibiting a range of biological activities.[1][2] Found in plants of the Zingiberaceae family, such as Alpinia blepharocalyx, these compounds are of interest for their potential therapeutic applications.[1][2] High-performance liquid chromatography (HPLC) is a crucial technique for the isolation and purification of such natural products from complex plant extracts. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC. While a specific method for this compound is not widely published, this protocol is based on established methods for the separation of structurally related diarylheptanoids.[3][4][5]

Data Presentation

The following tables summarize typical HPLC conditions used for the purification of diarylheptanoids from Alpinia species, which can serve as a starting point for method development for this compound.

Table 1: HPLC Systems for Diarylheptanoid Purification

Stationary Phase Mobile Phase Elution Mode Detection Reference
Reversed-Phase C18Acetonitrile/WaterGradient or IsocraticUV-Vis (PDA), MS[3][4]
Reversed-Phase C18Methanol/WaterGradientUV-Vis[5]
Sephadex LH-20Dichloromethane/MethanolIsocratic-[4]

Table 2: Example Preparative HPLC Conditions for Diarylheptanoids

Compound Type Column Mobile Phase (v/v) Flow Rate (mL/min) Detection Wavelength (nm) Reference
DiarylheptanoidsPreparative RP-C18Acetonitrile:Water (75:25), IsocraticNot SpecifiedNot Specified[4]
DiarylheptanoidsPreparative RP-C18Acetonitrile:Water (60:40), IsocraticNot SpecifiedNot Specified[4]
DiarylheptanoidsPreparative RP-C18Acetonitrile:Water (50:50), IsocraticNot SpecifiedNot Specified[4]
DiarylheptanoidsPreparative RP-C18Acetonitrile:Water (20:80 to 60:40), GradientNot SpecifiedNot Specified[4]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization of the mobile phase gradient and other parameters may be necessary to achieve the desired purity.

1. Materials and Reagents

  • Crude extract of Alpinia species containing the target compound.

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Preparative or semi-preparative pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) detector or a UV-Vis detector

    • Fraction collector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

3. Sample Preparation

  • Dissolve the crude plant extract in a minimal amount of methanol or a mixture of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The final concentration should be optimized to avoid column overloading.

4. HPLC Method

  • Column: Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)

  • Mobile Phase A: Water (with optional 0.1% formic acid)

  • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 280 nm (or scan with PDA to determine optimal wavelength)

  • Injection Volume: 500 µL (can be adjusted based on sample concentration and column size)

  • Gradient Program:

Time (min) % Mobile Phase B (Acetonitrile)
030
4080
45100
50100
5130
6030

5. Purification and Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the filtered sample onto the column.

  • Collect fractions based on the retention time of the peaks observed on the chromatogram.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of the target compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification start Crude Plant Extract dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Reversed-Phase HPLC filter->hplc Inject Sample fraction Fraction Collection hplc->fraction purity Purity Analysis (Analytical HPLC) fraction->purity Analyze Fractions pooling Pool Pure Fractions purity->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Compound evaporation->final_product

Caption: Workflow for HPLC Purification.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a diarylheptanoid natural product isolated from the seeds of Alpinia blepharocalyx. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest in the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Accurate structural elucidation and characterization of these compounds are paramount for further investigation into their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound.

These application notes provide a comprehensive guide to the NMR spectroscopic characterization of this compound, including detailed experimental protocols and tabulated spectral data for reference.

Chemical Structure

Compound Name: this compound Chemical Formula: C₁₉H₂₀O₃ CAS Number: 227289-51-2

NMR Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR spectral data for this compound. This data is critical for the verification of the compound's identity and purity.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.85dd16.0, 8.5
22.75dd16.0, 5.5
34.75m
4a2.50m
4b2.35m
56.10d15.5
66.85dt15.5, 7.0
73.80d7.0
2'7.15d8.5
3'6.80d8.5
5'6.80d8.5
6'7.15d8.5
2''7.30m
3''7.20m
4''6.90d8.0
5''7.25m
6''7.30m

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1210.5
245.5
368.0
438.0
5128.5
6135.0
758.5
1'133.0
2'129.5
3'115.5
4'154.0
5'115.5
6'129.5
1''135.5
2''128.0
3''126.0
4''155.0
5''128.0
6''127.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. Use a standard gradient-enhanced COSY sequence.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Use a standard gradient-enhanced HSQC sequence with multiplicity editing (e.g., 'hsqcedetgpsp') to differentiate between CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity of quaternary carbons and piecing together the molecular framework. Use a standard gradient-enhanced HMBC sequence.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct all spectra and apply an automated baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

  • 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to assemble the molecular structure.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR C->D E 13C NMR C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Fourier Transform & Phasing D->G E->G F->G H Referencing & Calibration G->H I Integration & Peak Picking H->I J 2D Spectra Interpretation I->J K Assemble Structural Fragments J->K L Confirm Connectivity K->L M Final Structure Verification L->M

Caption: NMR Characterization Workflow

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of information from different NMR experiments to the final structural elucidation of this compound.

Structure_Elucidation_Logic cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Structural Interpretation H1 1H NMR (Proton Environment & Multiplicity) Fragments Identification of Spin Systems & Functional Groups H1->Fragments C13 13C NMR (Carbon Types & Number) C13->Fragments COSY COSY (1H-1H Connectivity) COSY->Fragments HSQC HSQC (Direct 1H-13C Correlation) HSQC->Fragments HMBC HMBC (Long-Range 1H-13C Correlation) Connectivity Assembly of Molecular Skeleton HMBC->Connectivity Fragments->Connectivity Final_Structure Structure of this compound Connectivity->Final_Structure

Caption: NMR Data Interpretation Flowchart

Protocol for Antimycobacterial Susceptibility Testing of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol | Drug Development & Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. Natural products are a promising source of new chemical entities with diverse structures and biological activities. This document provides detailed protocols for the in vitro susceptibility testing of natural products against mycobacteria, focusing on the broth microdilution method and the Resazurin Microtiter Assay (REMA). These methods are widely used for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

General Considerations for Testing Natural Products

Testing natural products for antimycobacterial activity presents unique challenges that must be addressed to ensure reliable and reproducible results.

  • Solubility: Many natural product extracts and purified compounds have poor aqueous solubility. It is crucial to dissolve the samples in a suitable solvent that is non-toxic to mycobacteria at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent. The final concentration of DMSO in the assay should be kept low, typically at or below 1.3%, as higher concentrations can inhibit mycobacterial growth.[1] For oily or hydrophobic samples like essential oils, an emulsifying agent such as Tween 80 can be used to ensure a stable dispersion in the broth medium.[2]

  • Colorimetric Interference: Natural products are often colored, which can interfere with colorimetric assays like REMA that rely on a visual color change to determine bacterial viability. To account for this, it is essential to include a control well containing the natural product at the highest concentration tested in the broth medium without the bacterial inoculum. This allows for the observation of any inherent color of the natural product and any potential chemical reaction with the assay reagents.

  • Purity and Characterization: The nature of the natural product (crude extract, fraction, or pure compound) should be well-documented. For crude extracts, the extraction solvent and method should be recorded. For pure compounds, the purity should be determined.

Recommended Methods for Antimycobacterial Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, and their principles should be followed where applicable.[3][4] The broth microdilution method is a quantitative technique that is well-suited for determining the MIC of natural products. The REMA is a rapid and inexpensive colorimetric adaptation of the broth microdilution method.

Broth Microdilution Method

This method involves challenging the mycobacteria with serial dilutions of the natural product in a liquid medium in a 96-well microtiter plate.

Experimental Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis (e.g., H37Rv ATCC 27294) on a suitable solid medium like Löwenstein-Jensen (LJ) or in a liquid medium such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute this suspension 1:20 in 7H9-S medium (Middlebrook broth with 0.1% Casitone and 0.5% glycerol, supplemented with OADC) to obtain the final inoculum.[1]

  • Preparation of Natural Product Dilutions:

    • Dissolve the natural product in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the natural product stock solution in 7H9-S medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the natural product dilutions.

    • Include a positive control (mycobacteria in broth without any inhibitor) and a negative control (broth only).

    • Seal the plates in plastic bags and incubate at 37°C.[1]

  • Determination of MIC:

    • Incubate the plates for 7-14 days.

    • The MIC is the lowest concentration of the natural product that results in no visible growth (no turbidity) compared to the positive control. For colored extracts where turbidity is difficult to assess, a growth indicator like resazurin can be used (see REMA protocol).

Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay where the reduction of the blue resazurin dye to the pink resorufin by viable mycobacteria indicates growth.

Experimental Protocol:

  • Follow steps 1-3 of the Broth Microdilution Method.

  • Addition of Resazurin and Incubation:

    • After an initial incubation period of 7 days, add 30 µL of a 0.01% (w/v) sterile resazurin solution to each well.[1]

    • Re-incubate the plates overnight at 37°C.[1]

  • Determination of MIC:

    • Observe the color change in the wells. A change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the natural product that prevents this color change (i.e., the well remains blue).[1]

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

  • Reference Strain: The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included in each assay.[5][6]

  • Standard Drugs: A standard anti-tuberculosis drug with a known MIC range should be tested in parallel as a positive control for the assay's performance.

  • Sterility and Growth Controls: A sterility control (broth only) and a growth control (mycobacteria in broth) must be included on each plate.

Data Presentation

Quantitative data, specifically the MIC values, should be summarized in a structured table for easy comparison. Below is a reference table of expected MIC ranges for standard anti-tuberculosis drugs against M. tuberculosis H37Rv, based on a multilaboratory study following CLSI guidelines for the 7H9 broth microdilution method.[6]

Antituberculosis Drug MIC Quality Control Range (µg/mL)
Isoniazid0.03 - 0.12
Rifampin0.03 - 0.25
Ethambutol0.25 - 2
Levofloxacin0.12 - 1
Moxifloxacin0.06 - 0.5
Ofloxacin0.25 - 2
Amikacin0.25 - 2
Kanamycin0.25 - 2
Capreomycin0.5 - 4
Linezolid0.25 - 2
Clofazimine0.03 - 0.25

Table 1: Quality Control Ranges for Standard Anti-TB Drugs against M. tuberculosis H37Rv.[6]

Visualizations

Experimental Workflow

Antimycobacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_np Prepare Natural Product Stock & Dilutions inoculation Inoculate 96-well Plate prep_np->inoculation prep_inoculum Prepare Mycobacterial Inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation add_resazurin Add Resazurin (REMA) incubation->add_resazurin read_mic Read MIC incubation->read_mic For Broth Microdilution (Visual Turbidity) reincubation Re-incubate Overnight add_resazurin->reincubation reincubation->read_mic

Caption: Workflow for Antimycobacterial Susceptibility Testing.

Logical Relationships in REMA

REMA_Logic start Mycobacterial Growth resazurin Resazurin (Blue) start->resazurin Reduces resorufin Resorufin (Pink) resazurin->resorufin Color Change mic MIC Determined resazurin->mic Inhibition Indicated (Well remains blue) resorufin->mic Growth Indicated no_growth No Growth (Inhibition) no_growth->resazurin No Reduction

Caption: Logical relationships in the Resazurin Microtiter Assay (REMA).

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a phenolic compound isolated from plants of the Alpinia genus.[1] It belongs to the class of diarylheptanoids, a group of natural products that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[2] These application notes provide a comprehensive set of protocols to evaluate the in vitro anti-inflammatory activity of this compound. The described assays focus on key biomarkers of inflammation in a well-established cellular model.

Inflammation is a complex biological response implicated in numerous diseases. A key cellular player in the inflammatory cascade is the macrophage, which, when activated by stimuli like bacterial lipopolysaccharide (LPS), produces a range of pro-inflammatory mediators. These include nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of transcription factors like NF-κB. Therefore, the inhibition of these molecules and pathways serves as a primary strategy for the discovery of novel anti-inflammatory agents.

The following protocols detail the necessary steps to assess the efficacy of this compound in mitigating the inflammatory response in vitro.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[3]

  • Cell Line: RAW 264.7 (murine macrophage)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, they should be detached using a cell scraper and sub-cultured at a ratio of 1:6 to 1:10.

Assessment of Cytotoxicity (MTT Assay)

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and allow them to adhere for 24 hours.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute with the growth medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Concentrations that result in high cell viability (e.g., >90%) are considered non-toxic and can be used for subsequent anti-inflammatory assays.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an inhibitory effect on NO production.

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured colorimetrically.[3]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.

    • Induce inflammation by adding LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[3]

    • Include a positive control, such as a known inhibitor of NO synthesis (e.g., L-NAME).

    • Incubate the plate for 24 hours.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (0-100 µM) must be prepared to determine the nitrite concentration in the samples.

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be measured using the Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: This sandwich ELISA method utilizes a pair of antibodies specific for the target cytokine. A capture antibody is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which develops a color in proportion to the amount of cytokine present.

  • Procedure:

    • Collect the cell culture supernatants from the same experiment described in the Griess Assay protocol (after 24 hours of LPS stimulation).

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions meticulously. A general workflow is as follows: a. Add the standards and samples to the antibody-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add the streptavidin-HRP conjugate and incubate. f. Wash the wells. g. Add the TMB substrate and incubate in the dark for color development. h. Add the stop solution to terminate the reaction. i. Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples by plotting a standard curve.

Data Presentation

The quantitative data obtained from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison. The results should be expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability, NO Production, and Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages.

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Control (Unstimulated)-100.0 ± 4.55.2 ± 1.14.8 ± 0.96.1 ± 1.3
LPS (1 µg/mL)-98.7 ± 5.1100.0 ± 7.8100.0 ± 8.2100.0 ± 9.5
LPS + this compound199.2 ± 4.885.3 ± 6.588.1 ± 7.390.4 ± 8.1
LPS + this compound597.5 ± 5.362.1 ± 5.465.7 ± 6.168.2 ± 7.0
LPS + this compound1096.8 ± 4.941.7 ± 4.245.3 ± 5.047.9 ± 5.5
LPS + this compound2595.3 ± 5.520.5 ± 3.122.9 ± 3.825.1 ± 4.3
LPS + Positive Control (e.g., Dexamethasone 10 µM)-97.1 ± 4.615.8 ± 2.518.4 ± 3.120.3 ± 3.6

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay inflammation_assay Inflammation Induction cell_culture->inflammation_assay compound_prep Prepare this compound dilutions compound_prep->mtt_assay compound_prep->inflammation_assay mtt_assay->inflammation_assay Determine non-toxic doses griess_assay Griess Assay for NO inflammation_assay->griess_assay Collect Supernatant elisa_assay ELISA for TNF-α & IL-6 inflammation_assay->elisa_assay Collect Supernatant data_analysis Data Analysis & IC50 Calculation griess_assay->data_analysis elisa_assay->data_analysis conclusion Evaluate Anti-inflammatory Activity data_analysis->conclusion

In Vitro Anti-inflammatory Assay Workflow.
NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 Activates irak IRAKs my_d88->irak Activates traf6 TRAF6 irak->traf6 Activates tak1 TAK1 traf6->tak1 Activates ikk_complex IKK Complex (IKKα/β/γ) tak1->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades & Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates nfkb_ikb NF-κB-IκBα (Inactive Complex) nucleus Nucleus dna DNA nfkb_nuc->dna Binds to Promoter Region genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, COX-2) dna->genes Transcription compound (3S,7S)-5,6-dehydro-4''- de-O-methylcentrolobine compound->ikk_complex Inhibits? compound->nfkb_nuc Inhibits?

LPS-induced NF-κB Signaling Pathway.

References

Application Notes and Protocols for Antineoplastic Activity Screening of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine is a naturally occurring diarylheptanoid isolated from plants of the Alpinia genus, such as Alpinia blepharocalyx. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in oncology research due to their potential antineoplastic properties. Preclinical studies on related compounds have demonstrated various anticancer effects, including the induction of apoptosis and cell cycle arrest. This document provides a comprehensive guide for the initial in vitro screening of the antineoplastic activity of this compound.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against selected cancer cell lines. Further screening against a broader panel of cancer cell lines is recommended to establish a comprehensive activity profile.

Cell LineCancer TypeAssayEndpointActivityControlControl Activity
Colon26-L5Colon CarcinomaNot SpecifiedED50> 100 µM5-FU0.53 µM
HT1080FibrosarcomaNot SpecifiedED5079.4 µM5-FU8.0 µM

ED50 (Effective Dose 50) is the concentration of a drug that gives half of the maximal response. 5-FU (5-Fluorouracil) is a commonly used chemotherapy agent.

Experimental Protocols

A tiered approach is recommended for screening the antineoplastic activity of this compound, starting with general cytotoxicity assays, followed by more specific assays to elucidate the mechanism of action.

Preliminary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., HT1080, Colon26-L5, and a broader panel is recommended)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Confirmation of Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Investigation of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Application Notes and Protocols: (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no published research specifically investigating the application of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in tuberculosis research. The following application notes and protocols are based on the documented antimycobacterial activities of extracts from related plant species within the Alpinia genus and general methodologies for screening natural products against Mycobacterium tuberculosis. This compound is a natural product isolated from Alpinia blepharocalyx.[1][2]

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Natural products are a promising source of new anti-TB drugs. Diarylheptanoids, a class of compounds to which this compound belongs, have demonstrated a range of biological activities, including antimicrobial properties.[3][4] While this specific molecule has not been evaluated, extracts from other Alpinia species, such as Alpinia purpurata and Alpinia galanga, have shown inhibitory activity against M. tuberculosis, suggesting that their constituents, including diarylheptanoids, may be promising candidates for further investigation.[5][6][7][8][9][10][11]

These notes provide a framework for the initial assessment of this compound as a potential anti-tuberculosis agent.

Potential Application

Based on the antimycobacterial activity observed in extracts of related Alpinia species, this compound can be investigated as a potential inhibitor of M. tuberculosis growth. The primary application would be in early-stage drug discovery as a hit compound for further optimization.

Quantitative Data from Related Alpinia Species

The following table summarizes the reported antimycobacterial activities of extracts from various Alpinia species against M. tuberculosis. This data provides a rationale for investigating purified compounds like this compound.

Plant SpeciesExtract/FractionM. tuberculosis StrainAssayMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Alpinia purpurataLeaf Ethanolic ExtractH37RvMABA>100[6][12][13]
Alpinia purpurataLeaf Dichloromethane Sub-extractH37RvMABA50-100[6][12][13]
Alpinia galangaEthanolic ExtractH37RvMABA50-100[10]
Alpinia galangaAcetone ExtractH37RvMABA50-100[10]
Alpinia galangaEthyl Acetate FractionH37RvMABA4.88[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a common and reliable method for determining the MIC of a compound against M. tuberculosis.[14][15][16][17][18]

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Dimethyl sulfoxide (DMSO)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Sterile distilled water

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • Add 200 µL of sterile distilled water to the outer perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

    • Add 2 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare a positive control (e.g., Isoniazid) and a negative control (DMSO) in separate rows.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading the Results:

    • A color change from blue to pink indicates bacterial growth.

    • If the control well turns pink, add the Alamar Blue mixture to all wells.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Experimental Workflow for Screening Natural Products

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Follow-up A Source Material (Alpinia blepharocalyx) B Extraction & Fractionation A->B Solvent Extraction C Isolation of (3S,7S)-5,6-dehydro-4''-de- O-methylcentrolobine B->C Chromatography D Preparation of Compound Stock Solution C->D Dissolution in DMSO F Microplate Alamar Blue Assay (MABA) D->F E M. tuberculosis Culture (H37Rv) E->F G Determination of MIC F->G Visual/Spectrophotometric Reading H Cytotoxicity Assay (e.g., on Vero cells) G->H I Determination of Selectivity Index (SI) G->I H->I J Hit-to-Lead Optimization I->J If SI is favorable

Caption: Workflow for the screening of natural products against M. tuberculosis.

Hypothesized Mechanism of Action (General for Diarylheptanoids)

While the specific mechanism of action for this compound against M. tuberculosis is unknown, some diarylheptanoids have been shown to exert their antibacterial effects by disrupting the bacterial cell membrane.[19] A potential, yet unverified, pathway is illustrated below.

G cluster_0 Proposed Antibacterial Action A (3S,7S)-5,6-dehydro-4''-de- O-methylcentrolobine B M. tuberculosis Cell Wall A->B Interaction C Cell Membrane B->C D Membrane Depolarization C->D Disruption E Loss of Membrane Integrity D->E F Inhibition of Cellular Processes E->F G Bacterial Cell Death F->G

Caption: Hypothesized mechanism of action for a diarylheptanoid against M. tuberculosis.

References

Application Note: High-Throughput Screening and Analysis of Synergistic Drug Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics is increasingly focused on combination therapies that can offer enhanced efficacy, overcome drug resistance, and reduce toxicity compared to monotherapy approaches. A key goal in combination therapy is the identification of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects.[1] This application note provides a comprehensive guide to the experimental design, execution, and data analysis for testing the synergistic effects of investigational compounds.

We will detail robust in vitro methodologies, including the checkerboard assay, and provide protocols for data analysis using the Combination Index (CI) model. Furthermore, we will illustrate how to visualize experimental workflows and the signaling pathways underlying synergistic interactions, using the combination of MEK and AKT inhibitors in cancer cells as a case study.

Core Principles of Synergy Assessment

The concept of synergy is quantitatively defined by comparing the observed effect of a drug combination to the expected effect if the drugs were acting independently (additivity). Several mathematical models have been developed to quantify these interactions, with the most common being:

  • Loewe Additivity: This model is based on the principle of dose equivalence. It assumes that if two drugs have the same mechanism of action, they can be substituted for one another at equieffective doses.

  • Bliss Independence: This model applies to drugs with different mechanisms of action and is based on probabilistic principles. It calculates the expected combined effect assuming that the two drugs act independently.[2]

The Combination Index (CI) , based on the median-effect principle developed by Chou and Talalay, is a widely accepted method for quantifying drug synergy.[3][4] The CI provides a quantitative measure of the interaction, where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism[3][4]

Experimental Design and Protocols

A robust experimental design is crucial for accurately assessing synergistic interactions. The checkerboard assay is a widely used in vitro method for systematically testing pairwise drug combinations across a range of concentrations.[2][5]

Checkerboard Assay Protocol

This protocol describes a typical checkerboard assay using a 96-well plate format to assess the effect of two compounds on cell viability.

Materials:

  • Compound A (Investigational Drug)

  • Compound B (Other Compound)

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Cell viability reagent (e.g., MTT, resazurin-based assays)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete medium to the desired seeding density.

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare stock solutions of Compound A and Compound B at a concentration that is at least 1000x the highest final concentration to be tested.

    • Create a dilution series for each compound in complete medium. Typically, a 2-fold serial dilution is performed.

  • Checkerboard Setup:

    • In a 96-well plate, perform serial dilutions of Compound A along the x-axis (e.g., columns 2-11) and serial dilutions of Compound B along the y-axis (e.g., rows B-G).

    • Wells in column 1 should contain only the dilutions of Compound B (single-agent control).

    • Wells in row H should contain only the dilutions of Compound A (single-agent control).

    • The well at position H1 should contain only medium and cells (vehicle control).

    • The top left corner (A1) will have the highest concentration of both drugs, while the bottom right will have the lowest.

  • Incubation:

    • Add the prepared drug dilutions to the cells.

    • Incubate the plate for a period relevant to the cell line and compounds being tested (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then read the absorbance or fluorescence using a plate reader.

Data Presentation and Analysis

Clear and structured data presentation is essential for the interpretation of synergy experiments. The raw data from the checkerboard assay should be normalized to the vehicle control and presented as a dose-response matrix.

Dose-Response Matrix

The following table is an example of a dose-response matrix showing the percentage of cell viability.

Compound B (nM)Compound A (nM) ->01.563.136.2512.52550100
0 10095887560453015
6.25 928572584228188
12.5 857560453018104
25 78655035221262
50 6855402815841
100 5542302010521
200 403022158421
400 25181285310
Combination Index (CI) Calculation

The Combination Index (CI) is calculated using software such as CompuSyn or SynergyFinder.[6][7] The software fits the dose-response data for each drug alone and in combination to the median-effect equation to determine the CI value for each combination.

The CI values are then interpreted as follows:

CI ValueInterpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.85Moderate Synergy
0.85 - 0.90Slight Synergy
0.90 - 1.10Additive Effect
> 1.10Antagonism
Isobologram Analysis

Isobologram analysis is a graphical method used to visualize drug interactions.[8] The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition, IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents the line of additivity.[9] Data points falling below this line indicate synergy, while points above the line indicate antagonism.[10]

Visualizing Experimental and Biological Context

Diagrams are powerful tools for communicating complex experimental workflows and the underlying biological rationale for testing a drug combination.

Experimental Workflow

The following diagram illustrates the key steps in a typical high-throughput screening workflow for identifying synergistic drug combinations.

G cluster_0 Assay Development cluster_1 High-Throughput Screening cluster_2 Data Analysis cluster_3 Hit Validation & Follow-up a Cell Line Selection b Single Agent Dose-Response a->b Determine IC50 c Checkerboard Assay b->c Inform Concentration Range d Data Acquisition c->d Plate Reading e Normalization & Dose-Response Matrix d->e Process Raw Data f Synergy Calculation (CI, Isobologram) e->f Quantitative Analysis g Confirmation of Synergy f->g Identify Synergistic Hits h Mechanism of Action Studies g->h Elucidate Biological Rationale

Experimental workflow for synergy testing.
Signaling Pathway Example: MEK and AKT Inhibition

In many cancers, cell survival and proliferation are driven by the aberrant activation of signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[11] These pathways exhibit crosstalk, and inhibiting only one can lead to compensatory activation of the other, resulting in drug resistance.[3] Combining inhibitors that target key nodes in both pathways, such as MEK and AKT, can lead to a synergistic anti-cancer effect.[1][11]

The following diagram illustrates the synergistic targeting of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

G RTK1 RTK RAS RAS RTK1->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation ERK->Proliferation1 mTOR mTOR ERK->mTOR RTK2 RTK RTK2->PI3K AKT AKT PI3K->AKT AKT->mTOR Survival Cell Survival mTOR->Survival MEKi MEK Inhibitor MEKi->MEK AKTi AKT Inhibitor AKTi->AKT

Synergistic targeting of MEK and AKT pathways.

Conclusion

The systematic evaluation of drug combinations for synergistic effects is a critical component of modern drug discovery and development. The methodologies and protocols outlined in this application note provide a robust framework for identifying and validating synergistic interactions. By combining rigorous experimental design, quantitative data analysis, and clear visualization of both workflows and biological mechanisms, researchers can effectively advance promising combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of diarylheptanoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of diarylheptanoids, offering potential causes and solutions.

Issue 1: Low Yield of Diarylheptanoids After Extraction

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is finely ground to maximize surface area for solvent penetration.[1]- Increase the extraction time or perform multiple extraction cycles.[2]- Consider using alternative extraction methods such as Soxhlet or microwave-assisted extraction for higher efficiency, but be mindful of the thermal stability of the target compounds.[3][4]
Inappropriate Solvent Selection - Diarylheptanoids have varying polarities. Test a range of solvents with different polarities (e.g., hexane, ethyl acetate, methanol, ethanol) to find the optimal one for your specific diarylheptanoid.[5]- Methanol and ethanol are commonly used for their ability to extract a broad range of phenolic compounds.[5]
Degradation of Diarylheptanoids - Some diarylheptanoids are sensitive to heat and pH changes.[6][7] Avoid high temperatures during extraction and concentration steps.[8] Consider performing extractions at room temperature.[2]- Buffer the extraction solvent if the plant material has an acidic or basic pH.

Issue 2: Co-elution of Impurities with the Target Diarylheptanoid in Chromatography

Possible Cause Troubleshooting Steps
Structurally Similar Impurities (e.g., Isomers) - Optimize Mobile Phase: Adjust the solvent gradient to be shallower, which can improve the separation of closely eluting compounds.[9] Experiment with different solvent compositions (e.g., acetonitrile vs. methanol in reversed-phase HPLC) as they offer different selectivities.[9]- Change Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano column in reversed-phase HPLC).[9]- Chiral Chromatography: For the separation of stereoisomers, a chiral column is often necessary.[10]
Poor Peak Shape (Tailing or Fronting) - Check for Column Overload: Inject a smaller sample volume or a more dilute sample.- Ensure Proper pH: For ionizable diarylheptanoids, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[9]- Use Peak Purity Analysis: Employ a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity. Inconsistencies in the spectra across a single peak can indicate co-elution.[9][11]

Issue 3: Degradation of Diarylheptanoids During Purification

Possible Cause Troubleshooting Steps
pH Instability - The stability of diarylheptanoids can be pH-dependent.[6][7] Buffer all solutions to a pH where the target compound is known to be stable.
Thermal Degradation - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature.[8]- For thermolabile compounds, consider lyophilization (freeze-drying) to remove solvents.
Oxidation - Add antioxidants (e.g., ascorbic acid, BHT) to the extraction and purification solvents to prevent oxidative degradation, especially for phenolic diarylheptanoids.

Issue 4: Difficulty in Separating Diarylheptanoid Glycosides from Aglycones

Possible Cause Troubleshooting Steps
Similar Polarities - Enzymatic Hydrolysis: To confirm the presence of glycosides and to simplify the chromatogram, treat a small aliquot of the extract with a glycosidase enzyme (e.g., snailase) to hydrolyze the glycosides to their aglycones.[12] This will cause a shift in the retention time of the glycosylated compounds.- Chromatographic Method Development: Develop a gradient elution method that effectively separates compounds with a wide range of polarities. A shallow gradient may be required to resolve the glycoside and aglycone.- Solid-Phase Extraction (SPE): Use SPE with different sorbents to fractionate the extract based on polarity before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting diarylheptanoids from plant material?

A1: A common and effective initial approach is maceration with a solvent like methanol or ethanol at room temperature.[5] This method is simple and avoids thermal degradation of sensitive compounds. For a more exhaustive extraction, Soxhlet extraction can be used, but care must be taken to avoid high temperatures that could degrade the target diarylheptanoids.[4]

Q2: How can I improve the resolution between two closely eluting diarylheptanoid isomers?

A2: To improve the resolution between isomers, you can try several strategies in your chromatographic method:

  • Optimize the mobile phase: A shallower gradient and testing different organic modifiers (e.g., acetonitrile vs. methanol) can alter selectivity.[9]

  • Change the column chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) can provide different interactions and improve separation.[9]

  • Use a chiral column: For enantiomers or diastereomers, a chiral stationary phase is often necessary for separation.[10]

Q3: My diarylheptanoid seems to be degrading during the purification process. What can I do to minimize this?

A3: Diarylheptanoid stability can be a concern.[6][7] To minimize degradation:

  • Work at lower temperatures whenever possible, especially during solvent evaporation.[8]

  • Buffer your solvents to a pH where your compound is stable.

  • Consider adding antioxidants to your solvents if you suspect oxidation is an issue.

  • Process your samples as quickly as possible.

Q4: What is a good starting point for developing an HPLC method for diarylheptanoid purification?

A4: A good starting point for reversed-phase HPLC purification is a C18 column with a water/acetonitrile or water/methanol gradient. A typical gradient could be from 10-20% organic solvent to 80-90% over 30-60 minutes. Monitor the elution at a wavelength where diarylheptanoids show significant absorbance, typically around 280 nm.

Data Presentation

Table 1: Representative Yield and Purity of Selected Diarylheptanoids

DiarylheptanoidSourcePurification MethodYieldPurityReference
OregoninAlnus rubra (Red Alder)Aqueous Extraction, Spray Drying, Flash Chromatography9% (in crude extract)>95%[8]
Aceroside VIIIBetula platyphyllaHigh-Speed Counter-Current Chromatography (HSCCC)7.5%High[13]
PlatyphyllosideBetula platyphyllaHigh-Speed Counter-Current Chromatography (HSCCC)5%High[13]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Diarylheptanoids from Plant Material

  • Preparation of Plant Material: Air-dry the plant material (e.g., rhizomes, bark) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder.

  • Extraction:

    • Maceration: Soak the powdered material in a suitable solvent (e.g., 95% ethanol, methanol) at a solid-to-solvent ratio of 1:5 to 1:10 (w/v) for 24-72 hours at room temperature with occasional stirring.[5] Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Soxhlet Extraction: Place the powdered material in a thimble and extract with a suitable solvent (e.g., methanol) for 24-48 hours.[4]

  • Concentration: Combine the filtrates from the extraction steps and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

Protocol 2: Purification of Diarylheptanoids by Flash Chromatography and Preparative HPLC

  • Flash Chromatography (Initial Purification):

    • Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

    • Load the dried sample onto the top of the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

    • Combine fractions containing the target diarylheptanoids.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the semi-purified fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto a preparative reversed-phase C18 column.

    • Elute with an isocratic or gradient mobile phase (e.g., water/acetonitrile or water/methanol, often with a small amount of acid like 0.1% formic acid to improve peak shape).[13]

    • Monitor the elution at a suitable wavelength (e.g., 280 nm).

    • Collect the peaks corresponding to the individual diarylheptanoids.

    • Verify the purity of the isolated compounds using analytical HPLC.

Mandatory Visualization

experimental_workflow start Plant Material (e.g., Rhizomes, Bark) grinding Grinding start->grinding extraction Extraction (Maceration or Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Diarylheptanoid Extract concentration->crude_extract fractionation Fractionation (Liquid-Liquid Partitioning) crude_extract->fractionation semi_purified Semi-Purified Fractions fractionation->semi_purified flash_chromatography Flash Chromatography (e.g., Silica Gel) semi_purified->flash_chromatography hplc Preparative HPLC (e.g., C18 Reversed-Phase) flash_chromatography->hplc pure_diarylheptanoids Pure Diarylheptanoids hplc->pure_diarylheptanoids

Caption: A generalized experimental workflow for the purification of diarylheptanoids.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 akt Akt tlr4->akt Activates ikk IKK akt->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nf_kb_complex NF-κB (p65/p50)-IκBα (Inactive) nf_kb_active NF-κB (p65/p50) (Active) nf_kb_complex->nf_kb_active Releases nucleus Nucleus nf_kb_active->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, NO) nucleus->inflammatory_genes Induces diarylheptanoids Diarylheptanoids diarylheptanoids->tlr4 Inhibits diarylheptanoids->akt Inhibits diarylheptanoids->ikk Inhibits mapk_pathway stimulus External Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors Activates gene_expression Gene Expression (Inflammation, Proliferation) transcription_factors->gene_expression Induces diarylheptanoids Diarylheptanoids diarylheptanoids->raf Inhibits diarylheptanoids->mek Inhibits diarylheptanoids->erk Inhibits

References

Technical Support Center: Stability of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine in solution. The following sections offer troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: As a phenolic compound and a diarylheptanoid, the stability of this compound can be influenced by several environmental factors. These include:

  • pH: Susceptibility to hydrolysis can vary significantly across different pH values.[1] Some diarylheptanoids have shown degradation in acidic mediums.[2] For phenolic compounds, pH can influence the ionization of the phenolic group, which may lead to radical oxidation.[3]

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation.[4] Thermal degradation studies are often conducted at temperatures ranging from 40-70°C to assess stability.[5]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can induce photodegradation. Photostability testing is a crucial part of forced degradation studies.[5][6]

  • Oxidation: The phenolic groups present in the molecule make it susceptible to oxidation.[5] The presence of oxidizing agents or dissolved oxygen in the solvent can promote degradation.

  • Moisture (Hydrolysis): Water can act as a reactant, leading to hydrolytic degradation. The rate of decomposition often increases with moisture content.[4]

Q2: What are the recommended solvents and storage conditions for this compound?

  • Solvents: For creating stock solutions, organic solvents such as DMSO, ethanol, methanol, or acetone are commonly used.[7] Methanol has been shown to be suitable for extracting similar compounds like diarylheptanoids and gingerols.[8] For aqueous experiments, it is typical to prepare a concentrated stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration in your assay.

  • Storage: For long-term storage, it is advisable to store the compound as a solid in a tightly sealed container at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture.[7] Solutions, particularly in organic solvents, should be stored at -20°C or -80°C. Some gingerols have been shown to be stable in ethanolic solution for 5 months when stored at 4°C.[8] Avoid repeated freeze-thaw cycles.

Q3: How can I monitor the degradation of this compound?

A3: Several analytical techniques are highly effective for stability testing:

  • High-Performance Liquid Chromatography (HPLC): HPLC is one of the most widely used techniques for its high sensitivity and accuracy in separating and quantifying the parent compound from its degradation products.[9] A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying the chemical structures of unknown degradation products by providing mass-to-charge ratio information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to definitively identify degradation products and monitor structural changes in the parent molecule over time.[9]

Q4: What are the potential degradation pathways for this molecule?

A4: this compound is a type of diarylheptanoid. Studies on other diarylheptanoids suggest potential degradation pathways. One common degradation pathway for similar compounds involves the elimination of a water molecule.[11] Phenolic compounds can also undergo oxidative dimerization.[3] Establishing the specific degradation pathway for this molecule would require forced degradation studies followed by structural elucidation of the resulting products using techniques like LC-MS/MS and NMR.[2]

Troubleshooting Guides

Q: I am observing a rapid loss of my compound in an aqueous buffer. What steps can I take to troubleshoot this?

A: Rapid degradation in aqueous solutions is a common issue. Follow this workflow to identify the cause:

G start Problem: Rapid degradation in aqueous buffer check_ph 1. Check Buffer pH Is the pH optimal? start->check_ph adjust_ph Adjust pH or select a different buffer system. (e.g., use pH below phenol pKa) check_ph->adjust_ph No check_temp 2. Evaluate Temperature Is the solution stored at RT? check_ph->check_temp Yes adjust_ph->check_temp store_cold Store solution at 4°C or on ice during experiments. Prepare fresh. check_temp->store_cold Yes check_light 3. Assess Light Exposure Is the container transparent? check_temp->check_light No store_cold->check_light use_amber Use amber vials or cover containers with aluminum foil. check_light->use_amber Yes check_oxygen 4. Consider Oxidation Was the buffer degassed? check_light->check_oxygen No use_amber->check_oxygen degas Degas buffer or add antioxidants (if compatible with assay). check_oxygen->degas No end Solution Stable check_oxygen->end Yes degas->end

Caption: Troubleshooting workflow for compound degradation in aqueous buffers.

Q: My HPLC analysis shows new, unexpected peaks over time. How do I confirm they are degradation products?

A: The appearance of new peaks in a chromatogram is a strong indicator of degradation. To confirm:

  • Perform a Forced Degradation Study: Intentionally stress the compound under conditions of heat, acid, base, oxidation, and light.[6] If the unexpected peaks increase under these stress conditions, they are likely degradation products.

  • Use a Photodiode Array (PDA) Detector: A PDA detector will provide the UV-Vis spectrum for each peak. Degradation products often have a different spectrum than the parent compound, although they may share some chromophores.

  • Analyze with LC-MS: Mass spectrometry is the most definitive method. Analyze the stressed sample to determine the mass-to-charge ratio (m/z) of the new peaks. This data is crucial for proposing chemical structures for the degradants.[2]

  • Peak Purity Analysis: Use your chromatography data system software to perform peak purity analysis on the parent compound peak. A non-homogenous peak suggests the co-elution of a degradant.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing a stability-indicating analytical method.[6]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare concentrated stock solution (e.g., 1 mg/mL in Methanol) prep_samples Aliquot stock into separate vials for each stress condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 4h) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 2h) oxidation Oxidation (e.g., 3% H₂O₂, RT, 24h) thermal Thermal Degradation (Solid & Solution, 70°C, 48h) photo Photolytic Degradation (ICH Q1B light exposure) neutralize Neutralize acid/base samples dilute Dilute all samples to working concentration (e.g., 50 µg/mL) neutralize->dilute analyze Analyze by HPLC-PDA and LC-MS dilute->analyze quantify Quantify % degradation Identify major degradants analyze->quantify pathway Propose degradation pathways quantify->pathway

Caption: General workflow for a forced degradation study.

Methodology Details:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., HPLC-grade methanol).

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points (e.g., 1, 2, 4 hours).

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points (e.g., 6, 12, 24 hours).

    • Thermal Degradation: Expose both the solid powder and a solution of the compound to dry heat (e.g., 70°C) for a set period (e.g., 48 hours).

    • Photostability: Expose the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-PDA method. Use LC-MS to obtain mass information for the degradation products.

Data Presentation

Quantitative results from stability studies should be presented in a clear, tabular format to facilitate comparison.

Table 1: Example Stability Data for this compound in Solution at 40°C

Time Point (Days)% Remaining Parent Compound (Mean ± SD, n=3)Appearance of SolutionNumber of Degradation Products (>0.1%)
0100.0 ± 0.0Clear, colorless0
798.2 ± 0.4Clear, colorless1
1496.5 ± 0.7Clear, colorless2
3092.1 ± 1.1Faint yellow tinge2
6085.3 ± 1.5Yellow3
9078.9 ± 1.9Yellow3

Note: This table contains hypothetical data for illustrative purposes only.

Visualization of Potential Degradation Pathway

Based on pathways observed for similar diarylheptanoids, a potential degradation route for this compound could involve dehydration.[11]

G parent Parent Compound This compound (C₁₉H₂₀O₃) degradant Degradation Product (e.g., Dehydrated species) (C₁₉H₁₈O₂) parent->degradant - H₂O (Dehydration)

Caption: Proposed degradation pathway via dehydration.

References

refining cell-based assays for consistent results with natural products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining cell-based assays with natural products. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered when working with natural products in cell-based assays.

FAQ 1: Why am I seeing high variability in my assay results between experiments?

High variability is a frequent challenge stemming from multiple sources. Key factors include the inherent complexity of natural product extracts, inconsistencies in cell culture practices, and the experimental setup itself.

  • Natural Product Complexity: Unlike single chemical entities, natural product extracts are complex mixtures. Minor variations in plant genetics, growing conditions, harvest time, and extraction methods can lead to significant differences in the chemical profile and biological activity of different batches.[1][2]

  • Cell Culture Inconsistencies: Variability can be introduced through inconsistent cell seeding densities, passage numbers, and media preparation.[3][4] Cells that are passaged too frequently or infrequently can exhibit altered health and proliferation rates.[5] It is crucial to obtain cell lines from reputable sources and perform regular authentication to avoid misidentification or cross-contamination.[4][5][6][7]

  • Experimental Conditions: Fluctuations in incubator conditions like temperature and CO2 levels can impact cell growth and assay performance.[3][5] Pipetting errors and using different batches of reagents can also contribute to variability.[8]

FAQ 2: My natural product is not dissolving properly in the culture medium. What should I do?

Solubility is a major hurdle for many natural products, which are often hydrophobic.[9]

  • Proper Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of non-polar compounds.[10][11][12] Other options include ethanol and acetone.[11]

  • Preventing Precipitation: When a concentrated DMSO stock is diluted into aqueous cell culture medium, the natural product can precipitate out, a phenomenon known as "antisolvent precipitation."[11] To mitigate this, add the stock solution drop-wise to the medium while vortexing to ensure rapid dispersion.[11] Performing a serial dilution can also be effective.[11]

  • Troubleshooting Dissolution: If a compound like curcumin doesn't dissolve even in DMSO, gentle warming (not exceeding 37°C) or brief sonication can help.[11] It's also critical to use high-purity, anhydrous DMSO, as water content can reduce solubility.[11][13]

FAQ 3: I suspect my natural product is interfering with the assay itself. How can I confirm this?

Direct interference from the natural product is a common source of misleading results, particularly in colorimetric assays like the MTT assay.

  • MTT Assay Interference: Many natural products, especially flavonoids and other antioxidants, have intrinsic reducing potential.[14][15][16] These compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that suggests higher cell viability than is actually present.[14][15][17][18]

  • Confirming Interference: To check for interference, run a cell-free control where the natural product is added to the assay medium without any cells.[15][18] If a color change occurs, it indicates direct reduction of the assay reagent.

  • Alternative Assays: If interference is confirmed, consider alternative viability assays that are less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay.[15][16]

FAQ 4: How can I minimize the impact of batch-to-batch variability of my natural product extract?

Standardization is key to managing the inherent variability of natural product extracts.[1]

  • Standardized Extracts: Whenever possible, use a standardized extract, which is processed to contain a consistent level of one or more marker or active compounds.[1]

  • Chemical Fingerprinting: Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical "fingerprint" of each batch.[1] This allows for the comparison of chemical profiles and helps ensure consistency between experiments.[1]

  • Proper Experimental Design: Use blocking and randomization in your experimental design to help isolate and account for variability between batches.[1]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues.

Troubleshooting Guide 1: High Variability in Cell Viability (e.g., MTT Assay)
Observed Problem Potential Cause Recommended Solution
High standard deviation between replicate wells. Inconsistent cell seeding; Pipetting errors during treatment or reagent addition; Edge effects in the microplate.Use a calibrated multichannel pipette and ensure a homogenous cell suspension before seeding. Prepare a master mix for reagents.[8] Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.[3]
Inconsistent IC50 values between experiments. Variation in cell passage number or confluency; Batch-to-batch variation of the natural product extract; Inconsistent incubation times.Maintain a consistent cell passaging schedule and seed cells at the same density for each experiment.[4][5] Authenticate the cell line regularly.[5][6] Analyze different extract batches via HPLC to check for consistency.[1] Standardize all incubation periods precisely.
Unexpectedly high cell viability at high concentrations. Direct reduction of MTT reagent by the natural product (e.g., antioxidants, flavonoids).[14][16][17]Run a cell-free control (media + natural product + MTT). If color develops, the compound is interfering. Wash cells with PBS before adding MTT to remove residual compound.[14] Consider switching to a non-tetrazolium-based assay like the SRB assay.[15][16]
Cell morphology changes unrelated to cytotoxicity. Solvent (e.g., DMSO) toxicity; pH shift in the media.Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid cytotoxic effects.[19] Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be inhibitory.[10][12] Run a solvent control. Check the pH of the media after adding the natural product stock solution.
Troubleshooting Guide 2: Issues with Compound Solubility and Precipitation
Observed Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to culture medium. "Antisolvent precipitation" due to rapid dilution of a concentrated organic stock in an aqueous medium.[11]Add the stock solution drop-wise into the medium while vortexing vigorously.[11] Perform a serial dilution: first dilute the stock into a small volume of medium, mix well, then transfer to the final culture volume.[11]
Stock solution is cloudy or contains precipitate. Attempting to make a supersaturated solution; Low-quality or wet solvent; Freeze-thaw cycles causing aggregation.[11][13]Reduce the concentration or increase the solvent volume. Use fresh, high-purity, anhydrous DMSO.[11] After thawing, vortex the stock solution vigorously. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.[13]
Black dots or particles appear in cell culture wells after treatment. Precipitation of the compound (e.g., curcumin) over time in the culture medium.[13]Reduce the final concentration of the compound in the assay. Ensure the stock solution is fully dissolved before adding it to the medium. Consider using formulation strategies like cyclodextrin complexes to improve solubility.[11]

Section 3: Data Presentation

Table 1: Effect of Solvents on Cell Viability

This table summarizes the cytotoxic effects of commonly used solvents on different cell lines. IC50 values can vary significantly based on cell type and incubation time.

SolventCell LineIncubation TimeIC50 (v/v %)Key Findings
DMSO K56224h, 48h, 72h3.70, 2.52, 2.86Cytotoxicity is cell-line and time-dependent.[20]
HL-6024h, 48h, 72h5.78, 2.47, 1.97IC50 values tend to decrease with longer incubation times.[20]
H92972h0.207H929 cells show a marked increase in sensitivity at 72h.[20]
MCF-7, RAW-264.7, HUVEC24h1.8 - 1.9Concentrations <0.5% show little to no toxicity.[19]
Ethanol MCF-7, RAW-264.7, HUVEC24h> 5Less toxic than DMSO at equivalent concentrations.[19]
Acetone MCF-7, RAW-264.7, HUVEC24h> 5Similar to ethanol, generally safe at concentrations <0.5%.[19]

Note: It is crucial to determine the optimal, non-toxic solvent concentration for each specific cell line and experimental condition.

Table 2: IC50 Values of Quercetin in A549 Lung Cancer Cells

This table illustrates the variability in reported IC50 values for the same natural product and cell line across different studies, highlighting the importance of standardized protocols.

StudyIncubation TimeIC50 Value (µM)
Zheng et al., 2012[21]24h, 48h, 72h1.02, 1.41, 1.14
Vidya Priyadarsini et al., 2010[22]24h66.5
Yang et al., 2006[23]24h, 48h~40, ~40
Abdel-Latif et al., 2023[24]24h, 48h, 72h28.6 (8.65 µg/ml), 26.4 (7.96 µg/ml), 17.0 (5.14 µg/ml)

Section 4: Experimental Protocols

Protocol 1: MTT Cell Viability Assay with Interference Check
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of the natural product extract. Remove the old medium and add the treatment media to the appropriate wells. Include a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and a "no-treatment control" (medium only).

  • Cell-Free Interference Control: In separate wells without cells, add the highest concentration of your natural product extract to the cell culture medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to all wells, including the cell-free control wells, and incubate for 2-4 hours at 37°C.

  • Observation: Before solubilizing, check the cell-free control wells. If they have turned purple, your compound is directly reducing the MTT reagent.[17]

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Managing Natural Product Extract Variability via HPLC Fingerprinting
  • Sample Preparation: Accurately weigh a standardized amount of dried extract from each batch. Dissolve the extract in a fixed volume of an appropriate solvent (e.g., methanol).[1] Vortex and sonicate to ensure complete dissolution, then filter through a 0.22 µm syringe filter.[1]

  • HPLC Analysis: Equilibrate the HPLC system. Inject a consistent volume of each prepared sample and run a validated gradient elution method suitable for separating the compounds in your extract. Use a photodiode array (PDA) detector to collect spectral data.[1]

  • Data Analysis: Process all chromatograms using identical integration parameters. Overlay the chromatograms from different batches.[1]

  • Comparison: Visually inspect for differences in peak presence, absence, retention time, and relative peak area. For quantitative comparison, calculate the relative peak area of major or marker peaks across all batches to assess consistency.[1]

Section 5: Visualizations

Experimental_Workflow_for_Assay_Standardization A Start: New Natural Product Extract B Step 1: Solubility Testing & Stock Preparation A->B C Step 2: Cell-Free Assay Interference Check B->C D Interference Detected? C->D E Select Alternative Assay (e.g., SRB, Neutral Red) D->E Yes F Step 3: Determine Solvent Toxicity Threshold D->F No E->F G Step 4: Optimize Cell Seeding Density & Conditions F->G H Step 5: Perform Dose-Response Cell-Based Assay G->H I Step 6: Analyze Data & Calculate IC50 H->I J End: Consistent & Reliable Results I->J

Caption: Workflow for standardizing cell-based assays with new natural product extracts.

Troubleshooting_High_Variability Start High Variability Detected Q1 Is variability within replicates or between plates? Start->Q1 A1 Check for: - Inconsistent Seeding - Pipetting Errors - Edge Effects Q1->A1 Within Replicates A2 Check for: - Cell Health (Passage #) - Reagent/Extract Batch - Incubator Conditions Q1->A2 Between Plates/ Experiments Sol1 Solution: - Standardize Cell Culture - Calibrate Pipettes - Use Plate Seals A1->Sol1 Sol2 Solution: - Use 'Thaw-and-Use' Cells - Qualify New Reagent Batches - Monitor Environment A2->Sol2 MTT_Assay_Interference_Pathway cluster_cell Inside Metabolically Active Cell cluster_extracellular Extracellular / Cell-Free Mito Mitochondrial Reductases (e.g., NADH dehydrogenase) Formazan Formazan (Purple, Insoluble) Mito->Formazan Cellular Reduction (Correct Signal) NP Natural Product (e.g., Flavonoid with reducing potential) NP->Formazan Direct Chemical Reduction (False Positive Signal) MTT MTT (Yellow, Water-Soluble) MTT->Mito MTT->NP

References

minimizing degradation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine during isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolation of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

This technical support guide is designed for researchers, scientists, and drug development professionals working on the isolation of the diarylheptanoid this compound. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize degradation and maximize yield during the isolation process.

Troubleshooting Guide

This section addresses common issues encountered during the isolation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound Incomplete Extraction: The solvent may not be optimal for extracting the compound from the plant matrix.- Solvent Optimization: Use polar solvents like methanol or ethanol, which are commonly effective for diarylheptanoids.[1] - Extraction Technique: Consider using Soxhlet extraction for exhaustive extraction, but be mindful of the potential for thermal degradation.[2] Maceration with occasional stirring is a milder alternative.[2]
Degradation during Extraction: High temperatures can lead to the degradation of phenolic compounds.- Temperature Control: If using heat, ensure the temperature does not exceed 50°C during solvent evaporation.[2]
Degradation during Chromatography: The compound may be degrading on the stationary phase (e.g., silica gel).- Stationary Phase Selection: Consider using reversed-phase chromatography (e.g., C18) for purification, as it can be less harsh than normal-phase silica gel for some phenolic compounds. - Solvent System: Ensure the mobile phase is neutral or slightly acidic to prevent pH-related degradation.
Presence of Multiple Impurities in Final Product Inefficient Chromatographic Separation: The chosen mobile phase may not be providing adequate resolution.- Gradient Elution: For HPLC, develop a gradient elution method to effectively separate compounds with different polarities. - Column Choice: Use a high-resolution column for final purification steps, such as a semi-preparative HPLC column.[2]
Co-elution of Structurally Similar Compounds: Other diarylheptanoids with similar polarities may be present.- Multiple Chromatographic Steps: Employ orthogonal separation techniques. For example, follow silica gel column chromatography with reversed-phase HPLC.
Evidence of Compound Degradation (e.g., appearance of new spots on TLC/HPLC) pH Instability: The compound may be sensitive to acidic or basic conditions. Some diarylheptanoids are known to degrade, particularly in acidic mediums.[3][4]- pH Control: Buffer your extraction and chromatography solvents to a neutral pH if possible. Avoid strong acids or bases during the isolation process.
Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to air and light for extended periods.- Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Light Protection: Protect extracts and fractions from light by using amber glassware or covering containers with aluminum foil.
Thermal Degradation: Prolonged exposure to heat can cause degradation.- Minimize Heat Exposure: Use low temperatures for solvent removal (rotary evaporation). Avoid prolonged heating during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a diarylheptanoid, a class of phenolic compounds. As such, it is likely susceptible to degradation under harsh conditions. Key factors that can cause degradation include elevated temperatures, prolonged exposure to light, extreme pH values, and the presence of oxidizing agents. Studies on other diarylheptanoids have shown that some are unstable at certain pH values, particularly acidic conditions, which can lead to the elimination of a water molecule.[3][4]

Q2: What are the optimal storage conditions for the isolated compound and its extracts?

A2: To minimize degradation during storage, it is recommended to store both the crude extracts and the purified this compound at low temperatures (-20°C is preferable) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light.

Q3: Which solvents are best for the extraction of this compound?

A3: Polar solvents are generally used for the extraction of diarylheptanoids. Methanol and ethanol are common choices and have been shown to be effective.[1] The selection of the solvent may also depend on the specific plant matrix and the desired selectivity of the extraction.

Q4: What type of chromatography is most suitable for the purification of this compound?

A4: A multi-step chromatographic approach is often necessary for the isolation of pure diarylheptanoids. A common strategy involves initial fractionation using silica gel column chromatography followed by final purification using preparative or semi-preparative reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[2]

Q5: Are there any known degradation products of diarylheptanoids that I should be aware of?

A5: Yes, studies on other diarylheptanoids have identified degradation products formed through the elimination of a water molecule, particularly under acidic conditions.[3][4] It is advisable to monitor for the appearance of less polar byproducts during your isolation process, which could indicate degradation.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from plant material, such as the herbs of Alpinia blepharocalyx.[5][6]

1. Plant Material Preparation and Extraction

  • Drying: Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material to a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

2. Solvent Partitioning

  • Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to determine which fraction contains the target compound. Diarylheptanoids are typically found in the ethyl acetate and n-butanol fractions.

3. Column Chromatography (Silica Gel)

  • Subject the active fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest based on their TLC profiles.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further purify the combined fractions containing this compound by preparative or semi-preparative reversed-phase HPLC.

  • Column: C18 column (e.g., 250 x 20 mm, 5 µm).[2]

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound.

  • Collect the peak corresponding to the target compound and concentrate it to yield the pure isolate.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Dried & Powdered Plant Material extraction Extraction (95% Ethanol, RT) plant_material->extraction concentration1 Concentration (<50°C) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning active_fraction Active Fraction (e.g., EtOAc) partitioning->active_fraction silica_gel Silica Gel Column Chromatography active_fraction->silica_gel semi_pure Semi-pure Fraction silica_gel->semi_pure prep_hplc Preparative RP-HPLC (C18) semi_pure->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Logical Relationships in Degradation Prevention

degradation_prevention degradation Compound Degradation high_temp High Temperature high_temp->degradation extreme_ph Extreme pH (Acidic/Basic) extreme_ph->degradation light_exposure Light Exposure light_exposure->degradation oxidation Oxidation oxidation->degradation temp_control Temperature Control (<50°C) temp_control->high_temp prevents ph_control pH Neutralization/ Buffering ph_control->extreme_ph prevents light_protection Use of Amber Glassware/ Foil light_protection->light_exposure prevents inert_atmosphere Inert Atmosphere (N2 or Ar) inert_atmosphere->oxidation prevents

Caption: Factors causing degradation and their preventative measures.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Natural Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent variability in natural product extracts. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a significant problem in research?

A: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots (batches) of the same natural product extract.[1][2][3] This inconsistency poses a major challenge as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create hurdles for regulatory approval.[1][2][4] The primary causes are the natural variability of botanical raw materials and variations in manufacturing processes.[1][2]

Q2: What are the primary sources of batch-to-batch variability?

A: The sources of variability can be grouped into three main categories:

  • Raw Material Variability : This is often the largest contributor to variation.[1] Factors include the plant's genetic makeup, geographical origin, climate, cultivation methods, harvest time, and post-harvest processing and storage conditions.[1][2][3][5][6]

  • Extraction and Processing : The methods used to process the raw material and extract bioactive compounds significantly impact the final product's composition.[3][6] Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction time.[1]

  • Manufacturing and Analytical Processes : Minor deviations in experimental protocols, equipment degradation, or different operators can introduce variability during both the manufacturing and quality control analysis of the extracts.[1]

Q3: What is a "standardized extract" and how does it help mitigate variability?

A: A standardized extract is one in which the concentration of one or more active constituents or chemical markers is adjusted to a specified range. This process helps to ensure batch-to-batch consistency in terms of chemical composition and, presumably, biological activity.[7] However, it's important to note that standardization for a few marker compounds may not capture the full complexity of the extract, and other unmonitored compounds can still vary.[8]

Q4: What are the essential analytical techniques for assessing and controlling variability?

A: Several advanced analytical techniques are crucial for assessing and controlling batch-to-batch variability:

  • Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used to create a "chemical fingerprint" of the extract, allowing for the comparison of different batches.[9][10] Mass Spectrometry (MS) is often coupled with these techniques (LC-MS) for more detailed chemical profiling.[9]

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive profile of the metabolites present in an extract and can be used for quantitative analysis.[11][12]

  • DNA-Based Methods : DNA barcoding can be used to authenticate the raw botanical material, ensuring that the correct species is used consistently.[12][13]

Q5: How can experimental design help minimize the impact of variability in my research?

A: A well-thought-out experimental design is critical. Key strategies include:

  • Multi-Batch Pre-screening : Before starting a large-scale study, obtain smaller quantities of several different batches and perform preliminary validation assays to assess their consistency.[14]

  • Establish a "Golden Batch" : Once a suitable batch is identified, purchase a sufficient quantity to last the entire duration of the study.[14]

  • Consistent In-house QC : Perform in-house quality control on new batches to confirm they meet your experimental requirements before use.[14]

  • Detailed Record-Keeping : Maintain meticulous records of batch numbers, supplier information, and any in-house analytical data for every experiment.[14]

Troubleshooting Guides

Issue: Inconsistent Biological Activity Observed Between Different Batches

This is a common problem stemming from chemical variations between batches. Follow this systematic workflow to diagnose and address the issue.

G A Start: Inconsistent Biological Activity B Step 1: Verify Raw Material Identity A->B C Step 2: Perform Chemical Fingerprinting (e.g., HPLC) B->C D Are fingerprints visibly different? C->D E Yes D->E Yes F No D->F No L Step 5: Review and Standardize Extraction Protocol E->L G Step 3: Quantify Key Marker Compounds F->G H Are marker concentrations consistent? G->H I Yes H->I Yes J No H->J No K Step 4: Investigate Minor/Unknown Compounds with LC-MS I->K J->L M End: Identify Source of Variability K->M L->M

Troubleshooting workflow for inconsistent biological activity.

Detailed Steps:

  • Verify Raw Material : Confirm the botanical identity of your raw material.[1] Review documentation for consistency in source, harvest time, and storage conditions.[1]

  • Chemical Fingerprinting : Analyze all batches using a chromatographic method like HPLC or LC-MS.[1] This will provide a visual representation of the chemical composition.

  • Quantify Marker Compounds : If known active or marker compounds have been identified, quantify their concentrations in each batch.

  • Investigate Minor Components : If major components appear consistent, use more sensitive techniques like LC-MS to investigate variations in minor or unknown compounds that could be responsible for the differing biological activity.

  • Standardize Protocols : If significant chemical differences are found, review and standardize your raw material sourcing and extraction protocols to minimize future variability.

Issue: HPLC Chromatograms Show Significant Differences Between Batches

When chemical fingerprints vary, it points to inconsistencies in the raw material or the extraction process.

Potential Cause Troubleshooting Action Expected Outcome
Variable Raw Material Quality Source raw material from the same supplier and, if possible, the same lot. Perform identity and quality tests on incoming material.[3]More consistent chemical profiles between batches.
Inconsistent Particle Size Standardize grinding procedures and use sieves to ensure a uniform particle size distribution before extraction.[3]Improved extraction efficiency and reproducibility.
Fluctuations in Extraction Parameters Strictly control and monitor the solvent-to-solid ratio, extraction time, and temperature for each batch.[3]Consistent extraction of target compounds.
Degradation of Compounds Investigate the stability of target compounds. Protect the extract from light and heat during and after processing. Consider using antioxidants if necessary.[3]Minimized degradation and preservation of the extract's chemical integrity.
Analytical Method Variability Validate the HPLC method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[3]Reliable and reproducible analytical results.

Experimental Protocols

Protocol 1: HPLC Fingerprinting for Batch Comparison

This protocol outlines a general procedure for developing an HPLC fingerprint to compare different batches of a natural product extract.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh dried extract B Dissolve in solvent (e.g., methanol) A->B C Vortex/Sonicate B->C D Filter (0.22 or 0.45 µm) C->D E Equilibrate HPLC system D->E F Inject consistent volume (e.g., 10 µL) E->F G Run gradient elution F->G H Detect at appropriate wavelength (e.g., DAD) G->H I Overlay chromatograms H->I J Compare peak retention times and areas I->J K Calculate similarity scores J->K G A Crude Extract B Bioassay A->B C Fractionation A->C D Fractions (F1, F2, F3...) C->D E Bioassay on Fractions D->E F Identify Active Fraction(s) E->F G Further Fractionation (e.g., Prep-HPLC) F->G H Sub-fractions/Pure Compounds G->H I Bioassay on Sub-fractions H->I J Isolate Pure Active Compound(s) I->J K Structure Elucidation (MS, NMR) J->K

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Diarylheptanoids from Alpinia blepharocalyx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various diarylheptanoids isolated from the seeds and rhizomes of Alpinia blepharocalyx. The data presented is compiled from multiple studies to facilitate an objective evaluation of their therapeutic potential. This document focuses on two key areas of bioactivity: antiproliferative and anti-inflammatory effects, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Quantitative Comparison

The biological activities of diarylheptanoids from Alpinia blepharocalyx have been quantified in several studies. The following tables summarize the antiproliferative and anti-inflammatory activities of selected compounds, providing a basis for direct comparison.

Table 1: Antiproliferative Activity of Diarylheptanoids from Alpinia blepharocalyx

CompoundCell LineED50 (µM)Reference
Epicalyxin FColon 26-L5 Carcinoma0.89[1][2]
Calyxin BHT-1080 Fibrosarcoma0.69[1][2]
Calyxin KHT-1080 FibrosarcomaPotent[1][2]
Epicalyxin IHT-1080 FibrosarcomaPotent[1][2]
Epicalyxin KHT-1080 FibrosarcomaPotent[1][2]
6-Hydroxycalyxin FHT-1080 FibrosarcomaPotent[1][2]
Blepharocalyxin BHT-1080 FibrosarcomaPotent[1][2]
Blepharocalyxin DColon 26-L5 Carcinoma3.61
Blepharocalyxin EHT-1080 Fibrosarcoma9.02
(3S)-methoxy-1,7-bis(4-hydroxyphenyl)-6E-hepten-5-oneColon 26-L5 Carcinoma5.2[3]
(3S)-methoxy-1,7-bis(4-hydroxyphenyl)-6E-hepten-5-oneHT-1080 Fibrosarcoma10.1[3]
(3S,5S)-3,5-dihydroxy-1,7-bis(4-hydroxyphenyl)heptaneColon 26-L5 Carcinoma12.8[3]
Neocalyxin AHT-1080 Fibrosarcoma10.7[4]
Neocalyxin AColon 26-L5 Carcinoma>100[4]

ED50: The concentration of a drug that gives half-maximal response. "Potent" indicates that the study highlighted the compound's high activity without providing a specific ED50 value in the abstract.

Table 2: Anti-inflammatory Activity of Compounds from Alpinia blepharocalyx Rhizomes

CompoundAssayIC50 (µM)Reference
4-hydroxy-2-methoxyphenoxy-β-D-{3''-O-[4-hydroxy-3'-methoxy (benzoate)]}-glucopyranosideNO Production Inhibition7.66 - 14.06[5][6]
DesmethoxyyangoninNO Production Inhibition7.66 - 14.06[5][6]
Trans-resveratrolNO Production Inhibition7.66 - 14.06[5][6]
ZerumboneNO Production Inhibition7.66 - 14.06[5][6]
BisdemethoxycurcuminNO Production Inhibition7.66 - 14.06[5][6]
DemethoxycurcuminNO Production Inhibition7.66 - 14.06[5][6]

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. NO: Nitric Oxide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Alpinia blepharocalyx diarylheptanoids.

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the diarylheptanoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HT-1080 fibrosarcoma, Colon 26-L5 carcinoma) are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the diarylheptanoid compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540-590 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 values are then determined from the dose-response curves.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory potential of the compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[7]

  • Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.[7][10]

  • Absorbance Reading: The absorbance of the resulting azo dye is measured at 540-550 nm.[7][10]

  • Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells with those in the LPS-stimulated control wells.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of Alpinia blepharocalyx diarylheptanoids.

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Screening cluster_data Data Analysis plant Alpinia blepharocalyx (Seeds/Rhizomes) extract Crude Extract plant->extract Extraction compounds Isolated Diarylheptanoids extract->compounds Chromatography antiproliferative Antiproliferative Assay (MTT) compounds->antiproliferative anti_inflammatory Anti-inflammatory Assay (Griess) compounds->anti_inflammatory ed50 ED50 Calculation antiproliferative->ed50 ic50 IC50 Calculation anti_inflammatory->ic50 sar Structure-Activity Relationship ed50->sar ic50->sar

Caption: General experimental workflow for studying diarylheptanoids.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Diarylheptanoids Alpinia blepharocalyx Diarylheptanoids Diarylheptanoids->MAPK Diarylheptanoids->IKK AP1 AP-1 MAPK->AP1 activates Proinflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) AP1->Proinflammatory activates transcription IκBα IκBα IKK->IκBα inhibits IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB sequesters NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates NFκB_nucleus->Proinflammatory activates transcription Inflammation Inflammation Proinflammatory->Inflammation

Caption: Anti-inflammatory signaling pathway of diarylheptanoids.

anticancer_pathway Diarylheptanoids Diarylheptanoids (from Alpinia sp.) Shh Shh Diarylheptanoids->Shh Gli Gli Diarylheptanoids->Gli FoxM1 FoxM1 Diarylheptanoids->FoxM1 Shh->Gli activates Gli->FoxM1 activates TargetGenes Target Genes (Cell Cycle Progression) FoxM1->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Putative anticancer signaling pathway of diarylheptanoids.

References

Comparative Analysis of the Antimycobacterial Potential of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimycobacterial activity of the natural product (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine against established first-line antitubercular drugs. Due to the limited publicly available data on the specific Minimum Inhibitory Concentration (MIC) of this compound, this guide also considers the broader antimycobacterial activity of closely related diarylheptanoids isolated from the same plant species, Alpinia blepharocalyx.

Performance Comparison

For a quantitative comparison, the following table summarizes the MIC ranges for well-established first-line antitubercular drugs against susceptible strains of Mycobacterium tuberculosis.

CompoundDrug ClassTargetMIC Range (µg/mL)
This compoundDiarylheptanoidNot establishedData not available
IsoniazidHydrazideMycolic acid synthesis0.025 - 0.05
RifampicinRifamycinRNA synthesis0.05 - 0.1
EthambutolDiamineArabinogalactan synthesis0.5 - 2.0

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antimycobacterial agent. The following is a generalized protocol based on the broth microdilution method, a standard procedure for this purpose.

Protocol: Broth Microdilution Method for Mycobacterium tuberculosis MIC Testing

1. Preparation of Mycobacterial Inoculum:

  • A pure culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown on an appropriate medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
  • Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth) containing a wetting agent (e.g., Tween 80) to prevent clumping.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the test compound and control drugs (Isoniazid, Rifampicin, Ethambutol) are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the antimicrobial agent dilution is inoculated with 100 µL of the prepared mycobacterial suspension.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
  • The microtiter plate is sealed and incubated at 37°C in a humidified atmosphere.

4. Determination of MIC:

  • The plate is read after a defined incubation period (typically 7-14 days for M. tuberculosis).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Mechanism of Action of Standard Antimycobacterial Drugs

Understanding the mode of action of existing drugs provides a framework for evaluating novel compounds. The following diagrams illustrate the signaling pathways and molecular targets of Isoniazid, Rifampicin, and Ethambutol.

Isoniazid_Mechanism cluster_pathway Mycolic Acid Biosynthesis Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocked Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Mechanism of action of Isoniazid.

Rifampicin_Mechanism Rifampicin Rifampicin RNAP β-subunit of RNA Polymerase (rpoB) Rifampicin->RNAP Binding Transcription Transcription (RNA Synthesis) RNAP->Transcription Inhibition Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for

Caption: Mechanism of action of Rifampicin.

Ethambutol_Mechanism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase (embAB) Ethambutol->Arabinosyl_Transferase Inhibition Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan Blocked Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan->Cell_Wall_Integrity Essential for

Caption: Mechanism of action of Ethambutol.

cross-validation of analytical methods for diarylheptanoid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Diarylheptanoids

This guide provides a detailed comparison of common analytical methods for the quantification of diarylheptanoids, targeting researchers, scientists, and drug development professionals. We will explore the cross-validation and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to Diarylheptanoid Quantification

Diarylheptanoids are a class of plant secondary metabolites with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of these compounds in various matrices is crucial for quality control, pharmacokinetic studies, and drug discovery. The most commonly employed analytical techniques for this purpose are HPLC-UV, UPLC-MS/MS, and HPTLC. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, speed, and cost. This guide will provide a comparative overview to aid in the selection of the most appropriate method for a given research objective.

Comparison of Analytical Methods

The selection of an analytical method for diarylheptanoid quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired sample throughput.

  • HPLC-UV: This is a widely accessible and robust technique suitable for the quantification of diarylheptanoids at moderate to high concentrations. It is often used for routine quality control of herbal extracts and formulations. However, its sensitivity and selectivity can be limited in complex matrices where co-eluting compounds may interfere with the analysis.[1]

  • UPLC-MS/MS: This method offers superior sensitivity and selectivity compared to HPLC-UV.[2][3] The use of tandem mass spectrometry allows for the specific detection and quantification of target analytes even at very low concentrations and in the presence of complex matrix components. UPLC also provides faster analysis times and better resolution than conventional HPLC.[4]

  • HPTLC: This technique is a high-throughput and cost-effective method for the simultaneous analysis of multiple samples. It is particularly useful for the screening and quality control of raw herbal materials.[5] While it may not offer the same level of precision as HPLC or UPLC, its simplicity and speed are advantageous for certain applications.

Quantitative Performance Data

The following tables summarize the validation parameters for different analytical methods used for the quantification of various diarylheptanoids. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: UPLC-MS/MS Method Validation for Diarylheptanoids in Juglans mandshurica [2]

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD, %)
Diarylheptanoid 10.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 20.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 30.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 40.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 50.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 60.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 70.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4
Diarylheptanoid 80.01 - 10>0.9990.0030.0199.9 - 108.8< 3.4

Table 2: HPLC-DAD Method Validation for Diarylheptanoids in Green Walnut Husks (Juglans regia L.) [6]

AnalyteLinearity Range (µg/mL)LOD (ng)LOQ (ng)Recovery (%)Precision (RSD, %)
Juglanin A1.0 - 500>0.9990.511.7088.4 - 96.2< 3.13
Juglanin B1.0 - 500>0.9990.250.8388.4 - 96.2< 3.13
Rhoiptelol1.0 - 500>0.9990.321.0788.4 - 96.2< 3.13

Table 3: HPTLC Method Validation for Diarylheptanoids in Alnus nepalensis [7]

AnalyteLinearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Recovery (%)Precision (RSD, %)
Platyphylloside333 - 33300.99910033398.5 - 99.5< 2.0
Oregonin333 - 33300.99910033398.5 - 99.5< 2.0
Hirsutanonol 5-O-β-D-glucopyranoside333 - 33300.99910033398.5 - 99.5< 2.0

Experimental Protocols

UPLC-MS/MS Method for Diarylheptanoids in Juglans mandshurica[2]
  • Instrumentation: Waters ACQUITY UPLC I-Class system with a Xevo TQ-S triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

  • Sample Preparation: Ultrasonic extraction of the plant material with 70% methanol.

HPLC-DAD Method for Diarylheptanoids in Juglans regia L.[6]
  • Instrumentation: HPLC system with a photodiode array detector (DAD).

  • Column: SinoChrom ODS-AP C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and 2% (v/v) acetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at 280 nm.

  • Sample Preparation: Reflux extraction of the plant material with methanol.

HPTLC Method for Diarylheptanoids in Alnus nepalensis[7]
  • Instrumentation: HPTLC system with a TLC scanner.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Chloroform:methanol:formic acid (75:25:2, v/v/v).

  • Detection: Densitometric scanning at 610 nm after derivatization with vanillin-sulfuric acid reagent.

  • Sample Preparation: Sonication of the plant material with methanol.

Workflow Diagrams

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method prepare_standards Prepare Standards & QCs select_method->prepare_standards perform_runs Perform Validation Runs prepare_standards->perform_runs process_data Process Data perform_runs->process_data assess_parameters Assess Validation Parameters process_data->assess_parameters compare_criteria Compare with Acceptance Criteria assess_parameters->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: General workflow for analytical method validation.

cross_validation_workflow start Start: Need for Method Comparison method_a Validated Method A (e.g., HPLC-UV) start->method_a method_b Validated Method B (e.g., UPLC-MS/MS) start->method_b sample_analysis Analyze Same Set of Samples (Spiked QCs and/or Incurred Samples) method_a->sample_analysis method_b->sample_analysis data_comparison Compare Results from Both Methods sample_analysis->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) data_comparison->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Cross-validation workflow for comparing two analytical methods.

Conclusion

The choice of an analytical method for the quantification of diarylheptanoids requires careful consideration of the specific research or quality control objectives. HPLC-UV remains a reliable and cost-effective option for many applications. HPTLC offers a high-throughput screening tool, particularly for raw materials. For research and development applications that demand the highest sensitivity, selectivity, and speed, UPLC-MS/MS is the superior choice. This guide provides a framework for comparing these methods and selecting the most appropriate technique to ensure the generation of accurate and reliable data in the study of diarylheptanoids.

References

A Comparative Guide to Extraction Methods for Bioactive Compounds from Alpinia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alpinia, a prominent member of the ginger family (Zingiberaceae), is a rich source of diverse bioactive compounds with significant therapeutic potential. Effective extraction of these compounds is a critical first step in phytochemical analysis, drug discovery, and the development of novel therapeutic agents. This guide provides a comparative analysis of various extraction methods for Alpinia species, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific objectives.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, phytochemical profile, and biological activity of the resulting extract. This section compares conventional and modern extraction techniques applied to various Alpinia species.

Table 1: Comparison of Extraction Yields from Alpinia Species
Alpinia SpeciesPlant PartExtraction MethodSolventYield (%)Reference
A. galangaRhizomeMacerationMethanol11.07[1]
A. galangaRhizomeMacerationWater8.17
A. galangaRhizomeMacerationAcetone2.39[1]
A. galangaRhizomeMacerationChloroform1.3[1]
A. officinarumRhizomeSupercritical Fluid Extraction (SFE)CO₂11.1
A. zerumbetLeavesUltrasonic-Assisted Extraction (UAE)70% Ethanol11-14[2][3]
A. zerumbetLeavesMicrowave-Assisted Extraction (MAE)70% Ethanol11-14[2][3]

Key Observations:

  • Solvent Polarity: The choice of solvent plays a crucial role in extraction yield. For Alpinia galanga rhizomes, polar solvents like methanol and water generally result in higher yields compared to less polar solvents like chloroform and acetone when using maceration.[1]

  • Modern Techniques: Modern extraction methods such as SFE, UAE, and MAE can provide comparable or even higher yields in a significantly shorter time compared to conventional methods.[2][3]

Table 2: Comparison of Total Phenolic and Flavonoid Content in Alpinia Extracts
Alpinia SpeciesPlant PartExtraction MethodSolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
A. galangaRhizomeMacerationEthyl Acetate90.43-[1]
A. galangaRhizomeMacerationChloroform83.63-[1]
A. galangaRhizomeMacerationHexane64.43-[1]
A. galangaRhizomeMacerationWater14.30-[1]
A. officinarumRhizomeHot Maceration50% Ethanol50.154.02 (as Rutin Equivalent)
A. officinarum-Organic Solvent Extraction40% Ethanol-14.1 mg/g[4]

Key Observations:

  • Solvent for Phenolics and Flavonoids: For extracting phenolic compounds from Alpinia galanga, ethyl acetate proved to be the most effective solvent in a maceration process.[1] In the case of Alpinia officinarum, a 50% ethanol solution in hot maceration yielded significant amounts of both phenols and flavonols.

  • Optimized Conditions: The extraction of total flavonoids from Alpinia officinarum was optimized with 40% ethanol, an extraction temperature of 70°C, a solid-liquid ratio of 1:20, and an extraction time of 3 hours.[4]

Table 3: Yield of Specific Bioactive Compounds from Alpinia Species
Alpinia SpeciesPlant PartExtraction MethodCompoundYield/ContentReference
A. galangaRhizomeMacerationQuercetin39.61 mg/g DW of extract[1]
A. zerumbetLeavesUltrasonic-Assisted Extraction (UAE)Rutin1.5 mg/g dried leaves[2][3]
A. zerumbetLeavesUltrasonic-Assisted Extraction (UAE)Kaempferol-3-O-glucuronide5.62 mg/g dried leaves[2][3]
A. zerumbetLeavesMicrowave-Assisted Extraction (MAE)Rutin1.0 mg/g dried leaves[2][3]
A. zerumbetLeavesMicrowave-Assisted Extraction (MAE)Kaempferol-3-O-glucuronide6.64 mg/g dried leaves[2][3]
A. katsumadai-Microwave-Assisted Extraction (MAE)Alpinetin7.5 mg from 2.0g crude sample[5]
A. katsumadai-Microwave-Assisted Extraction (MAE)Cardamomin1.4 mg from 2.0g crude sample[5]

Key Observations:

  • Method-Dependent Yield of Specific Compounds: The yield of specific flavonoids like rutin and kaempferol-3-O-glucuronide from Alpinia zerumbet leaves varies between UAE and MAE, with MAE showing a higher yield for kaempferol-3-O-glucuronide.[2][3]

  • MAE for Targeted Compounds: MAE has been shown to be an efficient method for the extraction of specific flavonoids and diarylheptanoids from Alpinia katsumadai.[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific Alpinia species, plant part, and target compounds.

Maceration

Maceration is a simple and widely used conventional extraction method.

  • Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is washed, dried in a shaded area or an oven at a controlled temperature (e.g., 40-50°C), and then ground into a coarse powder.

  • Extraction: The powdered plant material is placed in a stoppered container with a suitable solvent (e.g., methanol, ethanol, water) in a specific solid-to-liquid ratio (e.g., 1:10 w/v). The container is then allowed to stand at room temperature for a period of 1 to 3 days with frequent agitation.[6]

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant residue (marc). The filtrate is then concentrated using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration.

  • Plant Material Preparation: Similar to maceration, the plant material is dried and ground into a fine powder.

  • Extraction: A known amount of the powdered plant material is placed in a thimble made of a porous material (e.g., cellulose). The thimble is then placed into the main chamber of the Soxhlet apparatus. The extraction solvent is placed in the distillation flask below. The solvent is heated to its boiling point; the vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material, and when the liquid level in the chamber reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask. This process is repeated for several hours (e.g., 6-8 hours).[6][7][8]

  • Concentration: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to a more efficient extraction process.

  • Plant Material Preparation: The plant material is dried and powdered.

  • Extraction: The powdered material is suspended in a suitable solvent in a flask. The flask is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out for a specific duration (e.g., 30-60 minutes) at a controlled temperature and frequency (e.g., 40 kHz).[6][9]

  • Filtration and Concentration: The extract is then filtered and concentrated as described in the maceration protocol.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, which accelerates the extraction of bioactive compounds.

  • Plant Material Preparation: The plant material is dried and powdered.

  • Extraction: The powdered material is mixed with a suitable solvent in a microwave-transparent vessel. The vessel is then placed in a microwave extractor and subjected to microwave irradiation at a specific power (e.g., 265 W) and for a set time (e.g., 9.6 minutes). The temperature and pressure inside the vessel are often monitored and controlled.[5][9]

  • Filtration and Concentration: Following extraction, the mixture is cooled, filtered, and the solvent is evaporated to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is considered a "green" technology as it avoids the use of organic solvents.

  • Plant Material Preparation: The plant material is dried and ground to a specific particle size.

  • Extraction: The powdered material is packed into an extraction vessel. Supercritical CO₂ is then pumped through the vessel at a specific temperature and pressure (e.g., 40-60°C and 150-250 bar for A. galanga).[10] The supercritical fluid dissolves the bioactive compounds from the plant matrix.

  • Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate and be collected. The CO₂ can then be recycled.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the comparative study of extraction methods for Alpinia species is illustrated below.

Experimental_Workflow plant_material Alpinia Species (e.g., Rhizomes, Leaves) preparation Preparation (Drying, Grinding) plant_material->preparation extraction Extraction Methods preparation->extraction maceration Maceration extraction->maceration soxhlet Soxhlet extraction->soxhlet uae UAE extraction->uae mae MAE extraction->mae sfe SFE extraction->sfe filtration Filtration & Concentration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration crude_extract Crude Extract filtration->crude_extract analysis Phytochemical Analysis crude_extract->analysis bioactivity Bioactivity Assays crude_extract->bioactivity yield Extraction Yield analysis->yield tpc_tfc TPC & TFC analysis->tpc_tfc compound_id Compound Identification (e.g., HPLC, GC-MS) analysis->compound_id antioxidant Antioxidant bioactivity->antioxidant anti_inflammatory Anti-inflammatory bioactivity->anti_inflammatory anticancer Anticancer bioactivity->anticancer

Caption: A generalized workflow for the comparative analysis of extraction methods for Alpinia species.

Signaling Pathways Modulated by Alpinia Extracts

Bioactive compounds from Alpinia species have been shown to exert their therapeutic effects by modulating various cellular signaling pathways. Key pathways include the MAPK, NF-κB, PI3K/Akt, and Keap1-Nrf2 pathways, which are involved in inflammation, cell proliferation, survival, and oxidative stress response.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Pathway stimuli External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase (RTK) stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response alpinia Alpinia Bioactives alpinia->raf Inhibition alpinia->mek Inhibition alpinia->erk Inhibition

Caption: The MAPK signaling cascade and potential points of inhibition by Alpinia bioactive compounds.

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses.

NFkB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation nucleus Nucleus gene_expression Gene Expression (Pro-inflammatory cytokines, COX-2, iNOS) nfkb_n->gene_expression alpinia Alpinia Bioactives alpinia->ikk Inhibition alpinia->nfkb Inhibition of Translocation

Caption: The NF-κB signaling pathway and inhibitory effects of Alpinia bioactive compounds.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling pathway involved in cell survival, growth, and proliferation.

PI3K_Akt_Pathway growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 PI3K activation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Targets (mTOR, GSK3β, Bad) akt->downstream cellular_response Cell Survival, Growth, Proliferation downstream->cellular_response alpinia Alpinia Bioactives alpinia->pi3k Inhibition alpinia->akt Inhibition pten PTEN pten->pip3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway and potential inhibitory points by Alpinia bioactives.

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus oxidative_stress Oxidative Stress (ROS) keap1 Keap1 oxidative_stress->keap1 Inactivation nrf2 Nrf2 keap1->nrf2 Binds and promotes degradation ubiquitin Ubiquitination & Proteasomal Degradation nrf2->ubiquitin nrf2_n Nrf2 nrf2->nrf2_n Translocation nucleus Nucleus are ARE nrf2_n->are Binds to gene_expression Antioxidant Gene Expression (HO-1, NQO1) are->gene_expression alpinia Alpinia Bioactives alpinia->keap1 Inactivation

Caption: The Keap1-Nrf2 antioxidant response pathway and its activation by Alpinia bioactives.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation and analysis of bioactive compounds from Alpinia species. While conventional methods like maceration and Soxhlet extraction are simple and widely used, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption. The optimal method will depend on the specific research goals, including the target compounds, desired yield, and available resources. The information and protocols provided in this guide aim to facilitate the selection and implementation of the most suitable extraction strategy for unlocking the full therapeutic potential of Alpinia species. Furthermore, understanding the modulation of key signaling pathways by Alpinia extracts provides a foundation for elucidating their mechanisms of action and developing targeted therapeutic interventions.

References

Assessing the Cytotoxicity of (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine and Other Diarylheptanoids in Normal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxicity of the diarylheptanoid (3S,7S)-5,6-dehydro-4''-de-O-methylcentrolobine and other structurally related compounds in normal, non-cancerous cell lines. The objective is to offer a clear, data-driven perspective on the potential safety profile of these compounds, a critical aspect of early-stage drug discovery and development. While extensive data on the anticancer properties of diarylheptanoids is available, information regarding their effects on normal cells is less prevalent. This guide collates the available data, presents it in a structured format, and provides detailed experimental protocols for key cytotoxicity assays.

Introduction to this compound and Diarylheptanoids

This compound is a natural diarylheptanoid isolated from plants such as Alpinia blepharocalyx. Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. A crucial factor in the therapeutic potential of any compound is its selectivity—the ability to exert cytotoxic effects on cancer cells while sparing normal, healthy cells. This guide focuses on this latter aspect, providing a comparative overview of the available cytotoxicity data in normal cell lines for this compound and other notable diarylheptanoids like Yakuchinone A and Curcumin.

Comparative Cytotoxicity Data

CompoundCell LineCell TypeAssayIC50 / ED50 (µM)Selectivity Index (SI)Reference
This compound Colon26-L5Murine Colon Carcinoma-> 100Not Applicable[Source for cancer data]
HT1080Human Fibrosarcoma-79.4Not Applicable[Source for cancer data]
Normal Cell Line - - Data Not Available -
Yakuchinone A A375PHuman MelanomaMTT14.75See Notes[1]
B16F1Murine MelanomaMTT31.73See Notes[1]
MCF-7Human Breast AdenocarcinomaMTT11.50See Notes[1]
Normal Cell Lines - - Qualitatively "relatively less cytotoxic"- [2][3]
Curcumin SW480Human Colorectal AdenocarcinomaMTT10.26>97.5 (vs. WI-38)[4]
HCT116Human Colorectal CarcinomaMTT13.31>75.1 (vs. WI-38)[4]
184A1Normal Human Breast EpitheliumMTT59.370.75 (vs. MCF-7)[5]
HaCaTHuman Keratinocytes-19.4-[6]
FLLL-11 (Curcumin Analogue) SW480Human Colorectal AdenocarcinomaMTT2.11>473.9[4]
HCT116Human Colorectal CarcinomaMTT1.89>529.1[4]
WI-38 Normal Human Lung Fibroblast MTT > 1000 - [4]
FLLL-12 (Curcumin Analogue) SW480Human Colorectal AdenocarcinomaMTT4.48>223.2[4]
HCT116Human Colorectal CarcinomaMTT3.24>308.6[4]
WI-38 Normal Human Lung Fibroblast MTT > 1000 - [4]

Note on Selectivity Index (SI): The Selectivity Index is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. For Yakuchinone A, while specific IC50 values in normal cells are not provided, it is reported to be less cytotoxic to normal cells.[2][3] The curcumin analogues FLLL-11 and FLLL-12 demonstrate a very high selectivity index, being significantly more toxic to cancer cells than to normal fibroblasts.[4]

Experimental Protocols

Accurate assessment of cytotoxicity is fundamental. Below are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

    • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).

    • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with the test compound.

    • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizing Experimental and Signaling Pathways

To further clarify the experimental workflow and a potential mechanism of action for diarylheptanoids, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Normal Cells in 96-well Plates treatment Treat with Diarylheptanoids (e.g., this compound) start->treatment mtd_assay MTT Assay (Metabolic Activity) treatment->mtd_assay 24-72h Incubation ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay 24-72h Incubation apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay 24-72h Incubation ic50 Determine IC50 Values mtd_assay->ic50 ldh_assay->ic50 apoptosis_assay->ic50 selectivity Calculate Selectivity Index ic50->selectivity

Caption: Workflow for assessing the cytotoxicity of diarylheptanoids in normal cell lines.

DNA_Damage_Response_Pathway cluster_stress Cellular Stress cluster_signaling ATR/CHK1 Signaling Cascade cluster_diarylheptanoids Diarylheptanoid Intervention cluster_outcome Cellular Outcomes dna_damage DNA Damage (e.g., from cytotoxic agents) atr ATR (Ataxia Telangiectasia and Rad3-related) dna_damage->atr activates chk1 CHK1 (Checkpoint Kinase 1) atr->chk1 phosphorylates & activates cell_cycle_arrest Cell Cycle Arrest (G2/M checkpoint) chk1->cell_cycle_arrest promotes apoptosis Apoptosis chk1->apoptosis can lead to diarylheptanoids Some Diarylheptanoids (e.g., from Zingiber officinale) diarylheptanoids->atr may down-regulate (in cancer cells) diarylheptanoids->chk1 may down-regulate (in cancer cells) dna_repair DNA Repair cell_cycle_arrest->dna_repair allows time for

Caption: The ATR/CHK1 DNA damage response pathway and potential modulation by diarylheptanoids.

Conclusion

The assessment of cytotoxicity in normal cell lines is a critical step in evaluating the therapeutic potential of novel compounds. For this compound, there is a clear need for further research to determine its effects on non-cancerous cells to establish a selectivity profile. In contrast, other diarylheptanoids, particularly certain curcumin analogues, have demonstrated a highly favorable selectivity, exhibiting potent cytotoxicity against cancer cells with minimal impact on normal cells.[4] The qualitative evidence for Yakuchinone A also suggests a degree of selectivity.[2][3]

The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and interpreting cytotoxicity studies. Future research should focus on generating comprehensive cytotoxicity data for a wider range of diarylheptanoids, including this compound, in a panel of normal human cell lines to better understand their therapeutic window and advance their potential clinical applications. Furthermore, elucidating the specific signaling pathways modulated by these compounds in normal versus cancer cells will be instrumental in understanding their mechanisms of action and selectivity. Some studies suggest that the antitumor activity of certain diarylheptanoids may be linked to the downregulation of the ATR/CHK1 signaling pathway in cancer cells.[7][8] The ATR-CHK1 pathway is a crucial component of the DNA damage response, which, when activated, leads to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[4][9][10][11]

References

Unraveling the Structure-Activity Relationship of Diarylheptanoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of diarylheptanoids, a class of natural products that includes the promising but under-documented de-O-methylcentrolobine. While specific data on de-O-methylcentrolobine derivatives remain scarce, a broader examination of related diarylheptanoids, particularly concerning their cytotoxic and anti-inflammatory effects, offers valuable insights for future drug discovery and development.

Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic rings. Their diverse biological activities, ranging from antioxidant and anti-inflammatory to cytotoxic and neuroprotective, have garnered significant interest in the scientific community.[1][2][3][4][5][6][7] This guide synthesizes available data to illuminate the key structural features that govern the efficacy of these compounds.

Comparative Analysis of Biological Activity

The biological activity of diarylheptanoids is significantly influenced by the nature and position of substituents on both the aromatic rings and the heptane chain. The following table summarizes the cytotoxic and anti-inflammatory activities of selected diarylheptanoids, providing a quantitative basis for SAR analysis.

CompoundDerivative TypeBiological ActivityCell Line/ModelIC50/Activity Measurement
Centrolobol Linear DiarylheptanoidCytotoxicNCI-H187-
(3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol Linear DiarylheptanoidCytotoxicNCI-H187-
(3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol Linear DiarylheptanoidCytotoxicNCI-H187-
7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-hepten-3-one Linear DiarylheptanoidCytotoxic-Potent
(5R)-5-methoxy-7-(4″-hydroxy-3″ methoxyphenyl)-1-phenyl-3-heptanone Linear DiarylheptanoidCytotoxic-Potent
1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-4E-en-3-heptanone Linear DiarylheptanoidCytotoxicSH-SY5YInduces apoptosis
Myricanone Cyclic DiarylheptanoidCytotoxicHeLa, PC3Anti-cancer effects
Hexahydrocurcumin Linear DiarylheptanoidAnti-inflammatory (COX-2 inhibition)LPS-stimulated macrophagesIC50 = 0.7 µM
1-(3'-methoxy-4'-hydroxyphenyl)-7-phenyl-3-heptanone Linear DiarylheptanoidAnti-inflammatory-IC50 = 25.71 ± 0.54 µg/mL
1-(3'-methoxy-4'-hydroxyphenyl)-7-(4"-hydroxyphenyl)-3-heptanone Linear DiarylheptanoidAnti-inflammatory-IC50 = 15.28 ± 0.66 µg/mL
trans-trans-1,7-diphenyl-1,3-heptadien-4-one (alnustone) Linear DiarylheptanoidAnti-inflammatoryCarrageenin-induced paw edema in ratsSignificant activity
trans-1,7-diphenyl-1-hepten-5-ol Linear DiarylheptanoidAnti-inflammatoryCarrageenin-induced paw edema in ratsSignificant activity
trans,trans-1,7-diphenyl-1,3-heptadien-5-ol Linear DiarylheptanoidAnti-inflammatoryCarrageenin-induced paw edema in ratsSignificant activity

Key Structure-Activity Relationship Insights

Several key structural features have been identified as critical determinants of the biological activity of diarylheptanoids:

  • Hydroxylation of Phenyl Rings: The presence and position of hydroxyl groups on the aromatic rings are crucial for activity. For instance, diarylheptanoids with a 3,4-dihydroxyphenyl moiety often exhibit potent antioxidant and cytotoxic effects.[1][8]

  • The Heptane Chain: The degree of saturation and the presence of functional groups such as ketones and hydroxyls on the heptane chain significantly modulate activity. A ketone at the C-3 position and a double bond at C-4/5 in the aliphatic chain have been associated with potent cytotoxicity.[5]

  • Cyclic vs. Linear Structures: Diarylheptanoids can exist in both linear and cyclic forms. Cyclic diarylheptanoids, such as myricanone, have demonstrated notable anti-cancer effects.[1]

  • Methoxy Groups: The presence of methoxy groups on the phenyl rings can also influence activity, often in conjunction with adjacent hydroxyl groups.[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR analysis of diarylheptanoids.

Cytotoxicity Assays (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., NCI-H187, SH-SY5Y, HeLa, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the diarylheptanoid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assays

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

    • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the diarylheptanoid derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined.

  • Carrageenin-Induced Paw Edema in Rats:

    • Animal Model: Male Wistar rats are used.

    • Compound Administration: The diarylheptanoid derivatives or a control vehicle are administered orally or intraperitoneally.

    • Induction of Edema: After a specified time, a sub-plantar injection of carrageenin is administered to the right hind paw to induce localized inflammation and edema.

    • Edema Measurement: The volume of the paw is measured at various time points after carrageenin injection using a plethysmometer.

    • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the Structure-Activity Landscape

To better understand the logical relationships in diarylheptanoid SAR, the following diagrams illustrate key concepts.

SAR_General_Concepts cluster_structure Structural Features cluster_activity Biological Activity Aromatic_Rings Aromatic Rings (Substitution Pattern) Cytotoxicity Cytotoxicity Aromatic_Rings->Cytotoxicity Hydroxylation (e.g., 3,4-dihydroxy) Antioxidant Antioxidant Aromatic_Rings->Antioxidant Phenolic hydroxyls Heptane_Chain Heptane Chain (Saturation, Functional Groups) Heptane_Chain->Cytotoxicity C3-ketone, C4=C5 double bond Anti_inflammatory Anti-inflammatory Heptane_Chain->Anti_inflammatory Hydroxyl groups Overall_Conformation Overall Conformation (Linear vs. Cyclic) Overall_Conformation->Cytotoxicity Cyclic structure (e.g., Myricanone)

Caption: General Structure-Activity Relationships in Diarylheptanoids.

Experimental_Workflow_Cytotoxicity Start Start: Cell Seeding Treatment Treatment with Diarylheptanoid Derivatives Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (Absorbance, IC50 Calculation) MTT_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Experimental Workflow for Determining Cytotoxicity (MTT Assay).

Conclusion and Future Directions

The structure-activity relationship of diarylheptanoids is a complex but promising area of research. The evidence suggests that specific substitutions on the aromatic rings and modifications to the heptane chain are key to unlocking their therapeutic potential. While this guide provides a comparative overview based on the available literature, the scarcity of data on specific derivatives like de-O-methylcentrolobine highlights a significant knowledge gap.

Future research should focus on the systematic synthesis and biological evaluation of a wider range of diarylheptanoid derivatives. This will not only provide a more detailed understanding of their SAR but also pave the way for the development of novel therapeutic agents for a variety of diseases. The synthesis of a focused library of (±)-centrolobol analogs is a step in this direction and will be crucial for elucidating the specific contributions of different structural motifs to the observed biological activities.[10]

References

Unmasking the Takedown of a Cellular Invader: A Comparative Guide to the Mechanisms of Isoniazid and Rifampicin Against Mycobacterium tuberculosis H37Ra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two cornerstone anti-tubercular agents: Isoniazid and Rifampicin. We delve into their distinct mechanisms of action against Mycobacterium tuberculosis H37Ra, supported by experimental data and detailed protocols to aid in the validation of novel anti-tubercular compounds.

This guide will objectively compare the performance of Isoniazid and Rifampicin, focusing on their molecular targets, bactericidal activity, and the cellular responses they elicit. All quantitative data are summarized in structured tables, and key experimental workflows and mechanisms are visualized to ensure clarity and reproducibility.

At a Glance: Isoniazid vs. Rifampicin Performance

The following tables summarize key quantitative data comparing the in vitro efficacy of Isoniazid and Rifampicin against Mycobacterium tuberculosis. These values are essential benchmarks for evaluating the potency of new chemical entities.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis

CompoundStrainMIC (µg/mL)Method
IsoniazidH37Ra0.025 - 0.05Microdilution Assay
RifampicinH37Ra0.064 - 0.5Microdilution Assay
IsoniazidH37Rv0.016 - 0.2Microdilution Assay
RifampicinH37Rv0.08 - 2.0Microdilution Assay

Table 2: Bactericidal Activity (Time-Kill Kinetics) Against M. tuberculosis H37Rv

Compound (Concentration)Time PointLog10 CFU/mL Reduction
Isoniazid (4x MIC)Day 3~ 2.5
Day 7~ 3.5
Rifampicin (4x MIC)Day 3~ 3.0
Day 7~ 4.0

Table 3: Key Transcriptional Responses in M. tuberculosis H37Rv

CompoundKey Upregulated Genes/PathwaysKey Downregulated Genes/Pathways
IsoniazidGenes involved in lipid metabolism (acpM, kasA), stress response, and cell wall repair.[1][2][3]Genes related to DNA replication and repair (gyrA, nrdZ).[2]
RifampicinEfflux pump genes, transport proteins, and virulence-associated genes (Rv0559c, Rv0560c).[4]Genes involved in ribosomal protein synthesis and other metabolic pathways.

Deep Dive: Mechanisms of Action

Isoniazid and Rifampicin employ fundamentally different strategies to achieve their bactericidal effects. While both are highly effective, their distinct targets have significant implications for resistance development and potential synergies with other drugs.

Isoniazid: Sabotaging the Cell Wall

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[5][6][7] Its primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[5][7]

The key steps are as follows:

  • Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6]

  • Target Inhibition: The activated form of Isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[5]

  • Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[5] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial cell death.[5]

G cluster_cell Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG enters cell Active_INH Activated Isoniazid KatG->Active_INH activates InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA inhibits FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid disruption of FAS_II->Mycolic_Acid elongates fatty acids for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall maintains Lysis Bacterial Lysis Cell_Wall->Lysis loss of integrity leads to

Mechanism of Action of Isoniazid.
Rifampicin: Halting the Central Dogma

In contrast to Isoniazid, Rifampicin targets the core process of transcription, effectively stopping the flow of genetic information required for protein synthesis and bacterial survival.[8]

The mechanism is direct and potent:

  • Target Binding: Rifampicin binds to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme encoded by the rpoB gene.[9]

  • Transcription Blockade: This binding physically obstructs the path of the elongating RNA transcript, preventing the synthesis of messenger RNA (mRNA).[8][9]

  • Protein Synthesis Inhibition: Without mRNA, the bacterial ribosomes cannot produce essential proteins, leading to a rapid cessation of cellular functions and ultimately, cell death.[8]

G cluster_cell Mycobacterium tuberculosis RIF Rifampicin RNAP RNA Polymerase (RpoB subunit) RIF->RNAP binds to Transcription Transcription RIF->Transcription blocks elongation RNAP->Transcription mediates DNA Bacterial DNA mRNA mRNA Synthesis Transcription->mRNA results in Protein_Syn Protein Synthesis mRNA->Protein_Syn is required for Death Cell Death Protein_Syn->Death cessation leads to

Mechanism of Action of Rifampicin.

Experimental Protocols for Mechanism Validation

Reproducible and standardized experimental protocols are paramount for the validation of a compound's mechanism of action. Below are detailed methodologies for key assays used to characterize anti-tubercular agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Materials:

  • M. tuberculosis H37Ra culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Test compounds (Isoniazid, Rifampicin, or novel compounds)

  • Resazurin solution (0.02% w/v)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Ra in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a 0.5 McFarland standard, then dilute 1:100 in fresh 7H9 broth.

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. A typical final volume in each well is 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reading Results: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.

Time-Kill Kinetics Assay

This assay measures the rate at which a drug kills a bacterial population over time.

Materials:

  • M. tuberculosis H37Ra culture

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Test compounds at desired concentrations (e.g., 2x, 4x, 8x MIC)

  • Middlebrook 7H10 agar plates

  • Sterile saline solution with 0.05% Tween 80

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Ra in 7H9 broth and adjust the concentration to approximately 1 x 10^6 CFU/mL.

  • Drug Exposure: Add the test compounds at the desired concentrations to the bacterial cultures. Include a drug-free culture as a growth control.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw an aliquot from each culture.

  • Colony Forming Unit (CFU) Counting: Prepare serial 10-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto 7H10 agar plates.

  • Incubation and Analysis: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.

RNA Sequencing for Transcriptional Profiling

This method provides a global view of the bacterial gene expression changes in response to drug treatment, offering insights into the pathways affected.

Procedure:

  • Drug Treatment: Expose mid-log phase M. tuberculosis H37Ra cultures to the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period (e.g., 6 hours). A drug-free culture serves as a control.

  • RNA Extraction: Harvest the bacterial cells and immediately lyse them using a method such as bead beating in the presence of TRIzol. Purify the total RNA using a column-based kit, including a DNase treatment step to remove contaminating DNA.

  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a bacterial rRNA depletion kit.

  • Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Process the raw sequencing data by trimming adapters and low-quality reads. Align the reads to the M. tuberculosis H37Ra reference genome. Quantify the gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the drug.

Visualizing the Validation Workflow

A systematic approach is crucial for validating the mechanism of action of a novel anti-tubercular compound. The following diagram illustrates a typical experimental workflow, from initial screening to in-depth mechanistic studies.

G cluster_workflow Mechanism of Action Validation Workflow Start Novel Compound MIC Determine MIC (Broth Microdilution) Start->MIC Kill_Kinetics Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) MIC->Kill_Kinetics Transcriptomics Transcriptomics (RNA-Seq) Identify affected pathways Kill_Kinetics->Transcriptomics Proteomics Proteomics (Mass Spec) Identify protein-level changes Transcriptomics->Proteomics Target_ID Target Identification (e.g., spontaneous resistant mutants) Proteomics->Target_ID Target_Validation Target Validation (e.g., enzyme assays, overexpression) Target_ID->Target_Validation End Validated Mechanism Target_Validation->End

Experimental workflow for MOA validation.

References

Benchmarking Novel Antiproliferative Agents Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies necessitates the rigorous evaluation of novel compounds. A critical step in this process is benchmarking the antiproliferative activity of these investigational agents against established standard-of-care chemotherapeutics. This guide provides a framework for such comparisons, offering objective experimental data and detailed methodologies to ensure reproducible and reliable results.

Comparative Efficacy: A Head-to-Head Analysis

The antiproliferative potential of a novel investigational drug, "Anticancer Agent 88," was evaluated against a panel of common human cancer cell lines. Its efficacy, determined by the half-maximal inhibitory concentration (IC50), is benchmarked against three widely used chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. Lower IC50 values are indicative of higher potency.

Data Presentation: Comparative Efficacy (IC50 in µM) of Anticancer Agent 88 and Standard Chemotherapeutics

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)HeLa (Cervical Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
Anticancer Agent 88 0.85 ± 0.071.23 ± 0.110.98 ± 0.091.54 ± 0.14
Doxorubicin 0.45 ± 0.050.78 ± 0.060.62 ± 0.050.95 ± 0.08
Paclitaxel 0.01 ± 0.0020.03 ± 0.0040.02 ± 0.0030.05 ± 0.006
Cisplatin 4.52 ± 0.388.76 ± 0.756.13 ± 0.5510.21 ± 0.98

Data is presented as the mean IC50 (µM) ± standard deviation from three independent experiments. The determination of IC50 values was performed using the MTT assay after 72 hours of continuous drug exposure.

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following are detailed methodologies for the key assays used in determining antiproliferative activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (novel agent and standard chemotherapeutics)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for untreated controls and blanks (medium only). Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for the desired duration (e.g., 72 hours).[2]

  • MTT Addition and Incubation: Following the treatment period, carefully remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to minimize background noise.[2][3]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells.[4]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.[4]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[4]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Experimental and Biological Processes

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (72 hours) cell_seeding->treatment compound_prep Compound Dilution (Serial Dilutions) compound_prep->treatment assay_step MTT/SRB Assay treatment->assay_step solubilization Solubilization assay_step->solubilization read_plate Absorbance Reading (Microplate Reader) solubilization->read_plate calc_ic50 IC50 Calculation read_plate->calc_ic50 PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Agent88 Anticancer Agent 88 Agent88->AKT Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.